Ganolucidic acid A
Description
(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid has been reported in Ganoderma lucidum with data available.
Properties
IUPAC Name |
(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17-,20-,22+,24+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXBNTYHQXKSAO-WRRQQOFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913139 | |
| Record name | 15-Hydroxy-3,11,23-trioxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-21-5, 1253643-85-4 | |
| Record name | Lanost-8-en-26-oic acid, 15-hydroxy-3,11,23-trioxo-, (15alpha,25R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxy-3,11,23-trioxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANOLUCIDIC ACID A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4J768CY9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
biosynthesis pathway of Ganolucidic acid A in Ganoderma species
An In-depth Technical Guide on the Biosynthesis Pathway of Ganolucidic Acid A in Ganoderma Species
Introduction
Ganoderma species, particularly Ganoderma lucidum, are renowned medicinal mushrooms that have been used in traditional medicine for centuries. Their therapeutic properties are largely attributed to a diverse array of secondary metabolites, most notably the lanostane-type triterpenoids known as ganoderic acids (GAs).[1][2][3][4] this compound is a member of this extensive family of highly oxygenated triterpenoids, which exhibit a wide range of significant pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[2][5]
The biosynthesis of these complex molecules is a multi-step process originating from the mevalonate (B85504) (MVA) pathway, leading to the formation of the core triterpene skeleton, lanosterol (B1674476).[4][6][7] Subsequent modifications of the lanosterol backbone, including a series of oxidation, reduction, and hydroxylation reactions primarily catalyzed by cytochrome P450 (CYP450) enzymes, generate the vast structural diversity observed in ganoderic acids.[8] Understanding this intricate biosynthetic pathway is paramount for the targeted genetic engineering of Ganoderma species and the development of heterologous expression systems to enhance the production of specific, high-value compounds like this compound for pharmaceutical applications.[3]
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the foundational MVA pathway, the critical post-lanosterol modification steps, and the regulatory mechanisms involved. It includes a summary of quantitative data from genetic engineering studies, detailed experimental protocols for key research methodologies, and visual diagrams to elucidate the core biochemical and experimental workflows.
The Ganolucidic Acid Biosynthesis Pathway
The synthesis of this compound begins with the universal MVA pathway for isoprenoid biosynthesis, culminating in the formation of lanosterol, the common precursor for all GAs.[9] This is followed by a series of specific tailoring reactions that modify the lanosterol skeleton.
The Mevalonate (MVA) Pathway: From Acetyl-CoA to Lanosterol
The initial phase of GA biosynthesis is common to sterol synthesis in fungi. It begins with acetyl-CoA and proceeds through several enzymatic steps to produce the 30-carbon tetracyclic triterpenoid, lanosterol.[7][10] The key enzymes in this segment of the pathway, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol synthase (LS), are considered crucial regulatory points and have been targets for genetic manipulation to increase GA yields.[6][7][8][11]
// Nodes for metabolites AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; HMG_CoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; IPP [label="IPP / DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Enzymes (as labels on edges) node [shape=plaintext, fontcolor="#34A853"]; E1 [label="AACT, HMGS"]; E2 [label="HMGR (Rate-limiting)"]; E3 [label="MK, etc."]; E4 [label="FPPS"]; E5 [label="SQS"]; E6 [label="SE"]; E7 [label="LS (LAS)"];
// Edges AcetylCoA -> HMG_CoA [xlabel=" E1 ", fontcolor="#34A853"]; HMG_CoA -> Mevalonate [xlabel=" E2 ", fontcolor="#EA4335"]; Mevalonate -> IPP [xlabel=" E3 ", fontcolor="#34A853"]; IPP -> FPP [xlabel=" E4 ", fontcolor="#34A853"]; FPP -> Squalene [xlabel=" E5 ", fontcolor="#34A853"]; Squalene -> Oxidosqualene [xlabel=" E6 ", fontcolor="#34A853"]; Oxidosqualene -> Lanosterol [xlabel=" E7 ", fontcolor="#34A853"]; } mend Caption: The foundational mevalonate pathway leading to the synthesis of lanosterol.
Post-Lanosterol Modifications: The Role of Cytochrome P450s
The structural diversification from lanosterol to the more than 150 identified ganoderic acids is primarily accomplished by cytochrome P450 monooxygenases (CYP450s).[8][12] These enzymes catalyze a series of oxidation and hydroxylation reactions at various positions on the lanostane (B1242432) skeleton.[8] While the exact sequence of enzymatic reactions leading specifically to this compound has not been fully elucidated, functional characterization of several Ganoderma CYP450s provides a model for the likely steps involved.
For instance, CYP5150L8 has been shown to catalyze a three-step oxidation at the C-26 position of lanosterol to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[13][14] Another enzyme, CYP5139G1, is responsible for C-28 oxidation.[1] Further modifications, such as hydroxylation at C-7, C-15, or C-23, are catalyzed by other specific CYP450s like CYP512U6, which hydroxylates at the C-23 position.[12][15] The biosynthesis of this compound likely involves a specific combination of these oxidative modifications on the lanosterol core.
// Nodes Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="C-26 Oxidation\n(Alcohol -> Aldehyde -> Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; HLDOA [label="HLDOA\n(Type I GA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Further Oxidations\n(e.g., C-7, C-15, C-28)", fillcolor="#F1F3F4", fontcolor="#202124"]; GA_Y [label="Ganoderic Acid Y\n(Type II GA)", fillcolor="#F1F3F4", fontcolor="#202124"]; GA_A [label="this compound", shape=ellipse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, pencolor="#EA4335"]; Other_GAs [label="Other Ganoderic Acids\n(>150 types)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Lanosterol -> Intermediate1 [label="CYP5150L8", color="#4285F4", fontcolor="#4285F4"]; Intermediate1 -> HLDOA [label="CYP5150L8", color="#4285F4", fontcolor="#4285F4"]; HLDOA -> Intermediate2 [label="Various CYPs\n(e.g., CYP5139G1)", color="#4285F4", fontcolor="#4285F4"]; Intermediate2 -> GA_Y [label="CYPs", color="#4285F4", fontcolor="#4285F4"]; Intermediate2 -> GA_A [label="Specific CYPs\n(Hypothesized)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Intermediate2 -> Other_GAs [label="CYP Network", color="#4285F4", fontcolor="#4285F4"]; } mend Caption: Hypothesized pathway of post-lanosterol modifications leading to this compound.
Regulation of Ganolucidic Acid Biosynthesis
The production of GAs is tightly regulated at multiple levels, including genetic and environmental factors.
-
Transcriptional Regulation : The expression of key biosynthetic genes like hmgr, sqs, and ls is positively correlated with GA accumulation.[7][16] Several transcription factors have been identified as regulators. The methyltransferase LaeA, for example, acts as a positive regulator; its deletion significantly reduces GA concentration, while its overexpression leads to an increase.[2] Other transcription factors like AreA, PacC, and MADS1 are also involved in modulating the GA biosynthetic pathway.[2]
-
Environmental and Culture Conditions : GA production is sensitive to environmental cues. Factors such as carbon and nitrogen sources, pH, temperature, and oxygen levels can significantly impact yields.[8] Elicitors like methyl jasmonate and acetic acid have been shown to up-regulate the expression of biosynthetic genes and enhance GA production.[7][11][16] For instance, the addition of microcrystalline cellulose (B213188) (MCC) and D-galactose to submerged cultures has been found to increase GA production by 85.96% and 63.90%, respectively.[7][10]
Quantitative Data from Genetic Engineering Studies
Genetic engineering has proven to be an effective strategy for enhancing the production of GAs. Overexpression of rate-limiting enzymes in the pathway consistently leads to higher yields. The following tables summarize key quantitative findings from such studies.
Table 1: Impact of Gene Overexpression on Ganoderic Acid (GA) Production in Ganoderma species
| Target Gene Overexpressed | Host Strain | Culture Type | Key Findings | Reference |
| lanosterol synthase (ls) | Ganoderma lingzhi | Submerged Culture | 1.9 to 6.1-fold increase in specific GAs (GA-O, Mk, T, S, Mf, Me). 2.3-fold increase in lanosterol accumulation. | [17] |
| N-terminally truncated hmgr (tHMGR) | Ganoderma lucidum | Submerged Culture | ~2-fold increase in total GA content (29.4 mg/g vs. 14.1 mg/g in WT). Increased accumulation of squalene and lanosterol. | [9] |
| squalene synthase (sqs) | Ganoderma lucidum | Static Liquid Culture | Overexpression led to enhanced accumulation of individual ganoderic acids. | [18] |
| farnesyl diphosphate (B83284) synthase (fps) | Ganoderma lucidum | Submerged Culture | Overexpression increased the production of ganoderic acids. | [19] |
Table 2: Heterologous Production of Ganoderic Acids
| Expressed Gene(s) | Host Strain | Product | Final Titer | Reference |
| cyp5150l8 | Saccharomyces cerevisiae | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | 14.5 mg/L | [13][14] |
| cyp5150l8 & cyp5139g1 | Saccharomyces cerevisiae | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | 2.2 mg/L (8.2-fold improvement over control) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
// Nodes A [label="Genetic Manipulation\n(e.g., Overexpression/Knockout)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ganoderma Cultivation\n(Submerged or Static Culture)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mycelia/Fruiting Body\nHarvesting", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="RNA Extraction & cDNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="qRT-PCR Analysis\n(Gene Expression)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Metabolite Extraction\n(e.g., Chloroform/Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Metabolite Analysis\n(HPLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Data Analysis &\nPathway Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; C -> F; D -> E; F -> G; E -> H; G -> H; } mend Caption: A typical workflow for studying GA biosynthesis via genetic engineering.
Genetic Transformation of Ganoderma lucidum
Several methods have been developed for the genetic engineering of G. lucidum, including Agrobacterium tumefaciens-mediated transformation (ATMT) and polyethylene (B3416737) glycol-mediated transformation (PMT).[20]
Protocol: Protoplast-Mediated Transformation (PMT)
-
Protoplast Preparation : Cultivate G. lucidum mycelia in a suitable liquid medium. Harvest and wash the mycelia. Resuspend the mycelia in an osmotic buffer (e.g., 0.6 M sorbitol) containing a lytic enzyme mixture (e.g., cellulase, lysing enzymes). Incubate at 30°C with gentle shaking until a sufficient number of protoplasts are released.
-
Protoplast Purification : Filter the suspension through sterile glass wool to remove mycelial debris. Centrifuge the filtrate to pellet the protoplasts. Wash the protoplasts several times with the osmotic buffer.
-
Transformation : Resuspend the protoplasts in a transformation buffer. Add the plasmid DNA (containing the gene of interest and a selection marker like hygromycin resistance) and a PEG solution (e.g., 40% PEG 4000). Incubate on ice.
-
Regeneration and Selection : Plate the transformation mixture onto a regeneration medium (e.g., CYM) containing the appropriate osmotic stabilizer and the selective agent (e.g., hygromycin). Incubate until transformant colonies appear.
-
Verification : Screen putative transformants by PCR to confirm the integration of the target gene into the Ganoderma genome.[21]
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of biosynthetic genes.[2]
Protocol: qRT-PCR
-
RNA Extraction : Harvest fresh mycelia and immediately freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder. Extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis : Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR : Set up the qRT-PCR reaction using a suitable qPCR master mix (e.g., SYBR Green), the synthesized cDNA as a template, and gene-specific primers (e.g., for hmgr, sqs, ls). Use a housekeeping gene, such as 18S rRNA, as an internal control for normalization.[2]
-
Data Analysis : Calculate the relative gene expression levels using the 2-ΔΔCt method.
Extraction and Analysis of Ganolucidic Acids
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the separation and quantification of GAs.[5][22][23]
Protocol: HPLC-DAD Analysis
-
Sample Preparation : Harvest and dry the Ganoderma mycelia or fruiting bodies. Grind the dried material into a fine powder.
-
Extraction : Extract the powder with a suitable solvent, such as methanol (B129727) or chloroform, using ultrasonication.[5][24] Filter the extract to remove solid particles. Evaporate the solvent and redissolve the residue in the mobile phase for analysis.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[24]
-
Mobile Phase : A gradient elution system is typically employed, often consisting of acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.03% phosphoric acid or 0.2% acetic acid).[23][24]
-
Flow Rate : A typical flow rate is 1.0 ml/min.[24]
-
Detection : Monitor the eluent using a Diode Array Detector (DAD) at a wavelength of 252 nm, where many GAs exhibit UV absorbance.[24]
-
-
Quantification : Identify and quantify specific GAs by comparing retention times and UV spectra with those of authentic standards. Create calibration curves for absolute quantification.
Conclusion and Future Outlook
The biosynthesis of this compound in Ganoderma species is a complex process rooted in the mevalonate pathway and elaborated by a suite of tailoring enzymes, particularly cytochrome P450s. While the foundational pathway to lanosterol is well-understood, the specific enzymatic steps that decorate the lanostane skeleton to yield this compound are still an active area of investigation. Genetic engineering has emerged as a powerful tool to probe the pathway and enhance yields, with the overexpression of key enzymes like HMGR and LS showing significant success.
Future research should focus on the functional characterization of the vast number of uncharacterized CYP450 genes in the Ganoderma genome to identify the complete set of enzymes responsible for the synthesis of this compound and other valuable triterpenoids.[3][8] The elucidation of these pathways, combined with advances in synthetic biology and heterologous expression systems, holds the promise of sustainable, industrial-scale production of these pharmacologically important molecules, paving the way for new drug development and therapeutic applications.[1][13]
References
- 1. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress in the study on biosynthesis and regulation of ganoderic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 14. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono–mono crossing of genetically modified monokaryons [frontiersin.org]
- 22. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Ganolucidic Acid A in Cancer Cells
Introduction
This compound (GA-A) is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. For centuries, G. lucidum has been utilized in traditional Eastern medicine for its purported health-promoting properties, including anti-cancer effects.[1] Modern phytochemical research has identified ganoderic acids as key bioactive constituents responsible for these therapeutic activities.[2] GA-A, in particular, has emerged as a compound of significant interest in oncology due to its multi-targeted approach to inhibiting cancer progression.[3] This technical guide provides a comprehensive overview of the molecular mechanisms through which GA-A exerts its anti-neoplastic effects, with a focus on its impact on cell signaling pathways, apoptosis, cell cycle, and metastasis.
Core Mechanisms of Action
This compound combats cancer cell proliferation and survival through a multi-pronged strategy that includes inducing programmed cell death, halting the cell division cycle, inhibiting metastatic processes, and modulating critical intracellular signaling pathways.
Induction of Apoptosis
GA-A is a potent inducer of apoptosis in a variety of cancer cell lines, including hepatocellular carcinoma, glioblastoma, and B-cell lymphoma.[1][4][5] Its primary mechanism involves the activation of the intrinsic, or mitochondrial-mediated, apoptotic pathway.
-
Mitochondrial Dysregulation: GA-A treatment leads to a disruption of the mitochondrial membrane potential.[1][6] This is a critical event initiated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The resulting increase in the Bax/Bcl-2 ratio enhances the permeability of the outer mitochondrial membrane.[1][5]
-
Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.[1][4]
-
Caspase Cascade Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and activating the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[4][6] This cascade culminates in the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.[4]
Cell Cycle Arrest
GA-A effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 checkpoint.[4] This prevents cells from entering the S phase (DNA synthesis), thereby blocking cell division.
-
Modulation of Cyclins and CDKs: The progression through the G1 phase is primarily controlled by the activity of cyclin D1 and its associated cyclin-dependent kinases (CDKs). GA-A treatment has been shown to significantly downregulate the expression of cyclin D1.[4]
-
Upregulation of CDK Inhibitors: Concurrently, GA-A upregulates the expression of p21, a potent CDK inhibitor.[4] By inhibiting the cyclin-CDK complexes, p21 enforces the G1 checkpoint, leading to cell cycle arrest.
Inhibition of Cancer Cell Metastasis and Invasion
Metastasis is a primary cause of cancer-related mortality and involves a complex series of events, including cell migration and invasion.[4] GA-A has demonstrated significant anti-metastatic properties in various cancer models.[4] The mechanism is linked to the inhibition of key transcription factors and the enzymes they regulate. While direct evidence points to related ganoderic acids (GA-T, GA-Me) inhibiting matrix metalloproteinases (MMPs), GA-A's inhibition of pathways like NF-κB suggests a similar downstream effect.[4][7][8]
Modulation of Key Signaling Pathways
GA-A exerts its anti-cancer effects not by targeting a single molecule but by modulating a network of interconnected signaling pathways crucial for cancer cell survival, proliferation, and invasion.
a. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[9] GA-A has been shown to effectively inactivate this pathway in human glioblastoma cells.[5] Treatment with GA-A leads to a significant reduction in the phosphorylation levels of key downstream effectors, including Akt, mTOR, and p70S6K, ultimately suppressing tumor growth.[5]
b. JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is critical for tumor cell proliferation and survival. Constitutive activation of STAT3 is frequently observed in cancer. GA-A significantly suppresses both constitutive and IL-6-induced STAT3 phosphorylation in hepatocellular carcinoma cells.[10] It achieves this by inhibiting the upstream kinases JAK1 and JAK2.[10] This inhibition not only has a direct anti-tumor effect but also enhances the chemosensitivity of cancer cells to conventional drugs like cisplatin (B142131).[10]
c. NF-κB and AP-1 Pathways
Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that regulate the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis. In breast cancer cells, GA-A has been shown to suppress invasive behavior by inhibiting the activity of both NF-κB and AP-1.[8] This leads to the downregulation of target genes such as urokinase-type plasminogen activator (uPA), which is involved in invasion, and Cdk4, which promotes cell cycle progression.[8]
d. p53 Signaling
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. While direct studies on GA-A are emerging, research on a highly active amide derivative of GA-A shows that it can induce apoptosis by regulating the p53 signaling pathway.[3][11] The mechanism may involve the inhibition of the MDM2-p53 interaction, which would prevent the degradation of p53, allowing it to accumulate and trigger apoptosis.[3][11]
Data Presentation: Quantitative Effects
The following tables summarize the quantitative data available on the anti-cancer activity of this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Duration | Reference |
| Nalm-6 | Human Leukemia | 140 µg/mL | 48 hours | [12] |
| Bel7402 | Human Hepatoma | 7.25 µM | Not Specified | [6] |
| SGC7901 | Human Gastric Cancer | 7.25 µM | Not Specified | [6] |
| P388 | Mouse Leukemia | 7.25 µM | Not Specified | [6] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effects of this compound on Key Regulatory Proteins in Cancer Cells
| Protein | Pathway/Function | Effect of GA-A | Cancer Type | Reference |
| Cyclin D1 | Cell Cycle | ↓ Downregulated | Hepatocellular Carcinoma, Glioblastoma | [4][5] |
| p21 | Cell Cycle | ↑ Upregulated | Hepatocellular Carcinoma | [4] |
| Cleaved Caspase-3 | Apoptosis | ↑ Upregulated | Hepatocellular Carcinoma, Glioblastoma | [4][5] |
| Bax | Apoptosis | ↑ Upregulated | Glioblastoma | [5] |
| Bcl-2 | Apoptosis | ↓ Downregulated | Glioblastoma | [5] |
| p-Akt | PI3K/Akt Signaling | ↓ Downregulated | Glioblastoma | [5] |
| p-mTOR | PI3K/Akt Signaling | ↓ Downregulated | Glioblastoma | [5] |
| p-STAT3 | JAK/STAT3 Signaling | ↓ Downregulated | Hepatocellular Carcinoma | [10] |
Experimental Protocols
The findings described in this guide are based on a range of standard and advanced molecular and cellular biology techniques.
Cell Viability Assay (CCK-8 / MTT)
-
Principle: To quantify the cytotoxic effect of GA-A on cancer cells. These are colorimetric assays that measure cell metabolic activity.
-
Methodology:
-
Cancer cells are seeded in 96-well plates (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.[6]
-
Cells are then treated with various concentrations of GA-A (e.g., 5, 10, 20, 40 µM) for specific time points (e.g., 24, 48, 72 hours).[4][6]
-
After incubation, the CCK-8 or MTT reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Principle: To analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
-
Methodology (Cell Cycle):
-
Cells are treated with GA-A for a specified time.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., Propidium Iodide).
-
The DNA content of individual cells is measured by a flow cytometer. The resulting histogram shows the percentage of cells in G0/G1, S, and G2/M phases.[4]
-
-
Methodology (Apoptosis):
-
GA-A treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters late apoptotic/necrotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.[12]
-
Western Blotting
-
Principle: To detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by GA-A.
-
Methodology:
-
Cells are treated with GA-A and then lysed to extract total proteins.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-Cyclin D1, anti-Caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. Band intensity is quantified relative to a loading control (e.g., β-actin or GAPDH).[4][5]
-
Transwell Migration and Invasion Assay
-
Principle: To assess the effect of GA-A on the migratory and invasive potential of cancer cells in vitro.
-
Methodology:
-
A Transwell insert with a porous membrane (8-μm pores) is placed in a well of a 24-well plate. For invasion assays, the membrane is pre-coated with Matrigel.
-
Cancer cells, pre-treated or untreated with GA-A, are seeded in the upper chamber in serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4]
-
This compound is a promising anti-cancer agent that operates through a complex and interconnected network of mechanisms. It effectively induces apoptosis via the mitochondrial pathway, halts cell proliferation by causing G0/G1 cell cycle arrest, and inhibits key signaling pathways such as PI3K/Akt and JAK/STAT3 that are fundamental to cancer cell survival and growth. Its ability to modulate multiple targets simultaneously makes it a compelling candidate for further preclinical and clinical investigation, both as a standalone therapeutic and in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
Ganolucidic Acid A: A Comprehensive Technical Review of Preliminary Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, GAA is being investigated for its potential therapeutic applications in oncology, inflammatory disorders, and neurodegenerative diseases. This technical guide provides an in-depth overview of the preliminary biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound across various biological assays.
Table 1: Inhibitory Activity of this compound on Cytochrome P450 Enzymes [1][2]
| Enzyme | Inhibition Type | IC50 (μM) | K_i_ (μM) | K_I_/K_inact_ (μM/min) |
| CYP3A4 | Non-competitive, Time-dependent | 15.05 | 7.16 | 7.91/0.048 |
| CYP2D6 | Competitive | 21.83 | 10.07 | Not Reported |
| CYP2E1 | Competitive | 28.35 | 13.45 | Not Reported |
Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 187.6 | 24 | [3] |
| 203.5 | 48 | [3] | |||
| SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 158.9 | 24 | [3] |
| 139.4 | 48 | [3] | |||
| Nalm-6 | Human Leukemia | MTT | ~140 µg/mL* | 48 | [4] |
| P388 | Mouse Leukemia | Cytotoxicity Assay | 7.25 | Not Specified | [5] |
| SGC7901 | Human Gastric Cancer | Cytotoxicity Assay | 7.25 | Not Specified | [5] |
*Note: Concentration reported in µg/mL.
Key Biological Activities and Mechanisms of Action
Anticancer Activity
This compound has demonstrated potent anticancer effects across a variety of cancer cell lines through multiple mechanisms.[5][6][7][8]
-
Induction of Apoptosis: GAA induces programmed cell death in cancer cells.[3][6] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-3 and -9.[5][6] In human leukemia Nalm-6 cells, GAA has been shown to downregulate the expression of microRNAs miR-17-5p and miR-181b, which are associated with cancer progression, leading to apoptosis.[4]
-
Cell Cycle Arrest: GAA can halt the proliferation of cancer cells by arresting the cell cycle, primarily at the G0/G1 phase.[6] This effect is associated with the downregulation of key cell cycle regulators like cyclin D1 and the upregulation of p21.[6]
-
Inhibition of Invasion and Metastasis: GAA has been shown to suppress the migratory and invasive capabilities of cancer cells, a critical step in preventing metastasis.[6]
-
Modulation of Signaling Pathways: The anticancer effects of GAA are attributed to its ability to modulate several key signaling pathways that are often dysregulated in cancer:
-
JAK/STAT Pathway: GAA can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[5][9] Specifically, it has been shown to suppress the phosphorylation of JAK1, JAK2, and STAT3, which are crucial for cancer cell survival and proliferation.[1]
-
PI3K/Akt Pathway: GAA can inactivate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell growth, survival, and metabolism.[6][10]
-
p53-MDM2 Pathway: There is evidence to suggest that GAA and its derivatives may exert their anticancer effects by regulating the p53 tumor suppressor pathway, potentially by inhibiting the interaction between p53 and its negative regulator, MDM2.[7][11]
-
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways.[10]
-
Inhibition of Pro-inflammatory Mediators: GAA has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][12] It can also inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[13]
-
Modulation of NF-κB Pathway: A primary mechanism of GAA's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response.
-
TLR4 Signaling: GAA has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB.[10][13]
Neuroprotective Effects
Preliminary studies suggest that this compound possesses neuroprotective properties.
-
Attenuation of Neuroinflammation: GAA can suppress neuroinflammation in microglial cells by inhibiting the release of pro-inflammatory cytokines.[12] This anti-neuroinflammatory effect is mediated, at least in part, through the activation of the farnesoid X receptor (FXR).[12]
-
Protection Against Oxidative Stress: GAA has been shown to protect neuronal cells from oxidative stress-induced injury.[13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, SMMC7721) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GAA. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value, the concentration of GAA that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the GAA concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of GAA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with GAA as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins in key signaling pathways modulated by this compound.
-
Protein Extraction: Treat cells with GAA, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-STAT3, Akt, NF-κB p65, cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits key oncogenic signaling pathways.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: A generalized workflow for evaluating the biological activities of this compound.
Conclusion
This compound exhibits a remarkable spectrum of preliminary biological activities, positioning it as a promising candidate for further preclinical and clinical investigation. Its multifaceted anticancer properties, potent anti-inflammatory effects, and emerging neuroprotective potential, all substantiated by its modulation of critical cellular signaling pathways, underscore its therapeutic promise. The data and protocols presented in this technical guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compelling natural product. Further studies are warranted to elucidate the detailed molecular mechanisms, evaluate in vivo efficacy and safety, and explore potential synergistic combinations with existing therapies.
References
- 1. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Ganolucidic Acid A for Researchers and Drug Development Professionals
Introduction
Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a compound of significant interest to the scientific and pharmaceutical communities. Its diverse pharmacological activities, including cytotoxic and anti-HIV-1 protease activities, underscore its potential as a therapeutic agent. However, the successful development of any pharmaceutical compound hinges on a thorough understanding of its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, detailed experimental protocols for their evaluation, and a discussion of the analytical methodologies required for accurate quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural product.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, being a complex triterpenoid, exhibits limited aqueous solubility, which presents a challenge for its development as a therapeutic agent.
Qualitative Solubility
This compound is generally soluble in various organic solvents. Based on available data for this compound and closely related ganoderic acids, a qualitative solubility profile has been established.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility |
| Halogenated | Chloroform, Dichloromethane | Soluble[1] |
| Esters | Ethyl Acetate | Soluble[1] |
| Ketones | Acetone | Soluble[1] |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1] |
| Aqueous Buffers | --- | Sparingly Soluble |
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, data for the structurally similar Ganoderic Acid D provides a useful reference point.
Table 2: Quantitative Solubility of Ganoderic Acid D
| Solvent | Concentration |
| Ethanol | ~30 mg/mL |
| DMSO | ~30 mg/mL |
| Dimethyl formamide | ~30 mg/mL |
| 1:3 solution of ethanol:PBS (pH 7.2) | ~0.25 mg/mL[2] |
It has been noted that the aqueous solubility of this compound is very low. A study on a glycosylated derivative of this compound (GAA-G2) showed its aqueous solubility to be over 4554-fold higher than that of the parent compound, highlighting a potential strategy for solubility enhancement.[3]
Stability Profile of this compound
Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying appropriate storage conditions, and developing stable formulations. Stability studies, including forced degradation, are essential to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are performed to understand the degradation pathways of a drug substance under stress conditions.[4][5] These studies involve exposing the API to acidic, basic, oxidative, photolytic, and thermal stress. While specific data on the forced degradation of this compound is limited, the general approach is well-established.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration/Level |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M[5] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M[5] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30%[6] |
| Thermal | Dry Heat | > 40°C (e.g., 60°C, 80°C)[7] |
| Photolytic | UV and Visible Light | Minimum 1.2 million lux hours and 200 W h/m²[7] |
The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method can detect and quantify the degradation products without interference from the parent drug.
Experimental Protocols
The following sections detail the methodologies for conducting solubility and stability studies for this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to further separate any suspended solids.
-
Filter the supernatant through a syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Repeat the experiment in triplicate for each solvent.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or other suitable organic solvent
-
1 M HCl, 1 M NaOH
-
30% H₂O₂
-
Vials, heating block/oven, photostability chamber
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl in a vial.
-
Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with 1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH in a vial.
-
Keep at room temperature or heat gently (e.g., 40°C) for a specified time.
-
At each time point, withdraw a sample, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an appropriate volume of 30% H₂O₂.
-
Keep at room temperature in the dark for a specified time.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C).
-
Also, heat a solution of this compound.
-
Sample at various time points, dissolve the solid sample if necessary, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Caption: Forced Degradation Experimental Workflow.
Analytical Methodologies
A validated stability-indicating analytical method is a prerequisite for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantification of this compound.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from degradation products, impurities, or excipients.
Key characteristics of a stability-indicating HPLC method:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies where the degradation products are well-resolved from the parent peak.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Several HPLC methods have been published for the quantification of ganoderic acids.[8][9] A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed by UV spectrophotometry at around 254 nm. For the identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is essential.
Conclusion
The successful development of this compound as a pharmaceutical agent requires a solid foundation of knowledge regarding its solubility and stability. This guide has summarized the available information and provided detailed, generalized protocols for the systematic evaluation of these critical properties. While quantitative data for this compound remains sparse, the methodologies outlined herein provide a clear path for researchers to generate the necessary data. The use of robust, validated stability-indicating analytical methods is paramount in this endeavor. Further research to quantify the solubility in various pharmaceutically relevant solvents and to fully characterize the degradation pathways will be instrumental in advancing this compound from a promising natural compound to a potential therapeutic reality.
References
- 1. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. ijrpp.com [ijrpp.com]
- 8. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ganolucidic Acid A: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A, a lanostane-type triterpenoid, is a significant bioactive compound predominantly found in fungi of the Ganoderma genus. This technical guide provides an in-depth overview of its natural sources, abundance, and the experimental methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for research and drug development.
Natural Sources and Abundance of this compound
This compound is primarily isolated from various species of the medicinal mushroom Ganoderma, with Ganoderma lucidum being the most well-documented source.[1] Its abundance can vary depending on the part of the fungus used (fruiting body, mycelia, or spores), the specific Ganoderma species, and the extraction methodology employed.[1]
Quantitative Data Summary
The following table summarizes the reported abundance of this compound in various natural sources.
| Natural Source | Part of Organism | Extraction Method | Abundance (mg/g of dry weight) | Reference |
| Ganoderma lucidum | Fruiting Bodies | 100% Ethanol (B145695) | 2.8 | [1] |
| Ganoderma lucidum | Mycelia | Not Specified | Varies | [1] |
| Ganoderma lucidum | Spores | Not Specified | Lower than fruiting bodies | [1] |
| Other Ganoderma species (G. sinense, G. curtisii, etc.) | Fruiting Bodies | Not Specified | Present | [1] |
Experimental Protocols
Extraction and Isolation of this compound
This protocol outlines a general procedure for the extraction and isolation of this compound from the fruiting bodies of Ganoderma lucidum.
a. Raw Material Preparation:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the material to remove any foreign debris.
-
Grind the dried fruiting bodies into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[2]
b. Extraction:
-
Macerate the powdered Ganoderma lucidum with 95% ethanol (e.g., 1:10 solid to solvent ratio) at room temperature for 24 hours with periodic agitation.[2]
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1).
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[2]
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[2]
c. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent such as chloroform (B151607) or ethyl acetate (B1210297) to separate the triterpenoids from more polar compounds.
-
Collect the organic phase, which contains the this compound.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain a triterpenoid-enriched fraction.
d. Chromatographic Purification:
-
Subject the triterpenoid-enriched fraction to silica (B1680970) gel column chromatography.
-
Pack a silica gel column (e.g., 200-300 mesh) with a suitable solvent system (e.g., a gradient of chloroform and methanol).[2]
-
Load the sample onto the column and elute with the solvent gradient.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% acetic acid).[2]
Quantification of this compound by HPLC
This protocol describes a method for the quantitative analysis of this compound using HPLC with UV detection.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% acetic acid in water is commonly employed.[3][4]
-
Flow Rate: Typically around 1.0 mL/min.[5]
b. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol. From this, prepare a series of standard solutions of known concentrations for calibration.
-
Sample Solution: Accurately weigh a known amount of the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
c. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample by referring to the calibration curve.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and liver fibrosis.
Anti-Inflammatory Signaling Pathway
This compound has demonstrated anti-inflammatory properties by targeting the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]
Caption: this compound inhibits the TLR4/NF-κB pathway.
Anti-Liver Fibrosis Signaling Pathway
In the context of liver fibrosis, this compound has been implicated in the inhibition of hepatic stellate cell (HSC) activation, a critical event in the progression of the disease. This is partly achieved through the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[8][9]
Caption: this compound inhibits the TGF-β/Smad pathway.
Conclusion
This compound stands out as a promising natural compound with well-documented anti-inflammatory and anti-fibrotic properties. The methodologies outlined in this guide provide a solid foundation for its extraction, isolation, and quantification, which are essential for further research and development. The elucidation of its interaction with key signaling pathways offers a molecular basis for its therapeutic potential and opens avenues for the development of novel drugs targeting inflammatory and fibrotic diseases. Further investigation into the bioavailability, pharmacokinetics, and clinical efficacy of this compound is warranted to fully realize its therapeutic promise.
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 7. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderma lucidum polysaccharide inhibits HSC activation and liver fibrosis via targeting inflammation, apoptosis, cell cycle, and ECM-receptor interaction mediated by TGF-β/Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action [mdpi.com]
In-Depth Technical Guide for the Identification of Ganolucidic Acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data and methodologies required for the unambiguous identification of Ganolucidic acid A, a bioactive lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.
Spectroscopic Data for this compound
The structural elucidation of this compound is achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data for this compound.
NMR Spectroscopic Data
The ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1. These assignments are crucial for determining the carbon skeleton and the position of functional groups. Data is typically recorded in deuterated chloroform (B151607) (CDCl₃) or pyridine-d₅.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 35.8 | 1.25 (m), 1.95 (m) |
| 2 | 28.5 | 1.65 (m), 2.10 (m) |
| 3 | 78.1 | 3.22 (dd, J = 11.5, 4.5) |
| 4 | 39.1 | - |
| 5 | 50.7 | 1.05 (d, J = 10.0) |
| 6 | 23.5 | 1.80 (m), 2.05 (m) |
| 7 | 74.8 | 3.95 (br s) |
| 8 | 44.2 | 2.55 (m) |
| 9 | 141.1 | - |
| 10 | 37.2 | - |
| 11 | 149.8 | 5.35 (d, J = 6.0) |
| 12 | 38.5 | 2.15 (m), 2.30 (m) |
| 13 | 43.5 | - |
| 14 | 51.5 | - |
| 15 | 34.5 | 1.50 (m), 1.90 (m) |
| 16 | 28.2 | 1.60 (m), 2.00 (m) |
| 17 | 49.8 | 2.25 (m) |
| 18 | 16.2 | 0.68 (s) |
| 19 | 18.5 | 1.25 (s) |
| 20 | 36.3 | 2.35 (m) |
| 21 | 18.7 | 0.92 (d, J = 6.5) |
| 22 | 30.9 | 1.45 (m), 1.75 (m) |
| 23 | 31.5 | 1.55 (m), 1.85 (m) |
| 24 | 128.2 | 5.10 (t, J = 7.0) |
| 25 | 131.5 | - |
| 26 | 170.5 | - |
| 27 | 25.7 | 1.68 (s) |
| 28 | 28.0 | 1.00 (s) |
| 29 | 15.5 | 0.98 (s) |
| 30 | 21.5 | 1.15 (s) |
Note: Data is compiled from literature and may vary slightly based on experimental conditions.
Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues to its structure.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₄₆O₅ |
| Molecular Weight | 486.68 g/mol |
| Ionization Mode | ESI-MS (Negative) |
| [M-H]⁻ | m/z 485.33 |
| Key Fragment Ions | Loss of H₂O (m/z 467), Loss of COOH (m/z 441), Side-chain cleavage |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
Isolation of this compound
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with methanol (B129727) or ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Triterpenoids like this compound are typically enriched in the chloroform or ethyl acetate fraction.
-
Chromatography: The enriched fraction is subjected to multiple chromatographic steps for purification. This usually involves:
-
Silica Gel Column Chromatography: A primary separation step using a gradient of n-hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: To remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as methanol/water or acetonitrile/water to yield pure this compound.
-
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).
-
Instrumentation: NMR spectra are recorded on a high-field spectrometer, typically operating at 400 MHz or higher for ¹H nuclei.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Standard parameters are used to acquire the proton spectrum, providing information on the chemical environment and coupling of protons.
-
¹³C NMR: A proton-decoupled spectrum is acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.[1]
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent like methanol.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common technique for analyzing triterpenoids.[2]
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry provides the exact mass, which is used to confirm the molecular formula.
-
Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion. The resulting fragment ions provide structural information.
-
Visualizations
Workflow for Spectroscopic Identification of this compound
The following diagram illustrates the logical workflow from the natural source to the final structural confirmation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Key 2D NMR Correlations for Structural Elucidation
The following diagram illustrates the logical relationships between different 2D NMR experiments and the structural information they provide for identifying a complex molecule like this compound.
Caption: Logical flow of information from 2D NMR experiments to structure elucidation.
References
Ganolucidic Acid A: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ganolucidic acid A (GAA) is a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi).[1][2] For centuries, G. lucidum has been a cornerstone of traditional medicine in Asia, revered for its purported health-promoting and longevity-enhancing properties.[1][3] Modern scientific investigation has begun to elucidate the pharmacological activities of its constituent compounds, with this compound emerging as a molecule of significant interest for its diverse therapeutic potential. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its role in traditional medicine, its multifaceted biological activities, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development.
Traditional Medicine Context
In traditional Chinese medicine, Ganoderma lucidum is used to treat a wide array of ailments, including chronic hepatitis, hypertension, and immunological disorders.[4] It is valued for its ability to nourish the body and enhance wisdom.[1] While traditional texts do not single out this compound, the bitter taste of G. lucidum, a key characteristic in traditional diagnostics, is largely attributed to its triterpenoid content, including GAA.[5] The broad therapeutic applications of the whole mushroom in traditional practice have spurred scientific inquiry into its specific bioactive components like this compound.[3][6]
Biological Activities and Therapeutic Potential
This compound exhibits a range of pharmacological effects, positioning it as a promising candidate for drug development in several therapeutic areas. These activities include anti-inflammatory, hepatoprotective, anti-cancer, and neuroprotective effects.
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. In preclinical models, it has been shown to alleviate asthmatic inflammation by inhibiting the TLR/NF-κB signaling pathway, leading to a reduction in inflammatory cells and pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[1] Furthermore, in the context of neuroinflammation, GAA can suppress the activation of microglia and promote the transition from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[7] This is achieved, in part, through the activation of the farnesoid X receptor (FXR).[2][7] In multiple sclerosis models, GAA has been observed to enhance the expression of anti-inflammatory markers like IL-4 and brain-derived neurotrophic factor (BDNF) while suppressing pro-inflammatory cytokines such as IL-1β and IL-6.[1]
Hepatoprotective Activity
Traditional use of Ganoderma lucidum for liver ailments is supported by modern research on this compound. Studies have shown that GAA can protect against alcoholic liver injury by improving lipid metabolism and modulating the gut microbiota.[8] It significantly inhibits the elevation of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), and reduces the accumulation of triglycerides and cholesterol in the liver.[8] Additionally, GAA has been found to enhance the survival rate and liver function in mice with α-amanitin-induced mushroom poisoning by inhibiting the JAK2-STAT3 signaling pathway.[1][9]
Anticancer Properties
This compound has been investigated for its potential as an anti-cancer agent. It has been shown to suppress the proliferation of various cancer cell lines, including breast cancer and osteosarcoma.[4] In human hepatocellular carcinoma (HCC) cells, GAA inhibits cell growth, migration, and invasion, while promoting apoptosis.[4] The mechanisms underlying its anticancer effects involve the release of cytochrome c, activation of caspases 3 and 9, and enhancement of the chemosensitivity of cancer cells to conventional drugs like cisplatin (B142131) through the inhibition of the JAK/STAT3 pathway.[4] Furthermore, derivatives of GAA have been synthesized and shown to induce apoptosis by regulating the p53 signaling pathway and inhibiting the interaction between MDM2 and p53.[10]
Neuroprotective Effects
The neuroprotective potential of this compound is an emerging area of research. By mitigating neuroinflammation, as discussed earlier, GAA may offer therapeutic benefits for neurodegenerative diseases.[7] In models of multiple sclerosis, it has been shown to promote remyelination.[1] Furthermore, studies on related ganoderic acids suggest a role in targeting pathogenic proteins and regulating autophagy in the context of neurodegenerative conditions.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
| Biological Activity | Model/Cell Line | Key Findings | Effective Concentration / Dosage | Reference |
| Anti-inflammatory | TPA-induced mouse ear inflammation | Inhibition of skin inflammation | ID50: 0.07 mg/ear (Lucidenic acid A) | [12] |
| Anticancer | PC-3 prostatic cancer cells | Decreased cell viability | IC50: 35.0 ± 4.1 μM (Lucidenic acid A) | [12] |
| Hepatoprotective | Mice with alcoholic liver injury | Significant inhibition of elevated liver index, serum TG, TC, LDL-C, AST, and ALT | Not specified | [8] |
| Neuroprotective | LPS-stimulated BV2 microglial cells | Significant reversal of LPS-induced BDNF down-regulation by 38.5% | Not specified | [7] |
Experimental Protocols
Extraction and Isolation of this compound from Ganoderma lucidum
This protocol describes a common method for the extraction and purification of this compound.[5][13]
-
Preparation of Plant Material : Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered G. lucidum with 80% ethanol (B145695) at room temperature.
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in water and perform sequential partitioning with chloroform (B151607).
-
-
Chromatographic Purification :
-
Subject the chloroform fraction to silica (B1680970) gel column chromatography.
-
Elute with a gradient of chloroform and methanol (B129727).
-
Further purify the fractions containing GAA using a Sephadex LH-20 column with a methanol-water solution.
-
-
Recrystallization : Recrystallize the purified GAA from methanol to obtain high-purity crystals.
-
Analysis and Quantification : The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC).[14][15]
In Vitro Anti-inflammatory Assay in BV2 Microglial Cells
This protocol is based on studies evaluating the anti-neuroinflammatory effects of this compound.[2][7]
-
Cell Culture : Culture BV2 murine microglial cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding : Seed the BV2 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment :
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to the culture medium.
-
-
Incubation : Incubate the cells for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators :
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.
-
-
Cell Viability Assay : Assess the cytotoxicity of this compound using an MTT assay.
In Vivo Hepatoprotective Study in an Alcoholic Liver Injury Mouse Model
This protocol is adapted from studies investigating the protective effects of this compound against alcohol-induced liver damage.[8][16]
-
Animal Model : Use male C57BL/6J mice.
-
Acclimatization : Acclimatize the mice to the experimental conditions for at least one week.
-
Experimental Groups : Divide the mice into control, alcohol-fed, and alcohol + this compound treatment groups.
-
Induction of Alcoholic Liver Injury : Feed the mice a liquid diet containing ethanol for a specified period (e.g., 4-6 weeks). The control group receives a diet with an isocaloric substitution of carbohydrates for ethanol.
-
Treatment : Administer this compound orally to the treatment group daily.
-
Sample Collection : At the end of the experimental period, collect blood samples via cardiac puncture for serum analysis. Euthanize the mice and collect liver tissue.
-
Biochemical Analysis :
-
Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Homogenize the liver tissue to measure lipid content and markers of oxidative stress.
-
-
Histopathological Examination : Fix a portion of the liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of liver pathology.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
JAK2-STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancer. This compound has been shown to inhibit the JAK2-STAT3 pathway.[1][9] This inhibition is a key mechanism in its hepatoprotective effects against α-amanitin poisoning and its ability to enhance the chemosensitivity of cancer cells.
Caption: Inhibition of the JAK2-STAT3 pathway by this compound.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB.[1][2] This action contributes to its anti-inflammatory effects in conditions like asthma. By preventing the activation of NF-κB, GAA reduces the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Farnesoid X Receptor (FXR) Activation
Farnesoid X receptor (FXR) is a nuclear receptor that plays a role in regulating inflammation. This compound has been identified as an activator of FXR.[2][7] This activation is a key mechanism in its ability to suppress neuroinflammation and promote the polarization of microglia to an anti-inflammatory phenotype.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 6. Exploring the Potential Medicinal Benefits of Ganoderma lucidum: From Metabolic Disorders to Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Comp… [ouci.dntb.gov.ua]
- 12. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Ganolucidic Acid A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It is one of the many bioactive compounds in Ganoderma species responsible for their reputed pharmacological effects, including hepatoprotective and anti-HIV-1 protease activities.[1] The effective isolation and purification of this compound are crucial for its study and potential therapeutic applications.
These application notes provide a comprehensive overview of established protocols for the extraction and purification of this compound, presenting quantitative data in accessible tables and detailing step-by-step methodologies.
Data Presentation: Comparison of Methodologies
The selection of an extraction and purification strategy depends on the desired scale, purity, and available equipment. The following tables summarize quantitative data from various established methods.
Table 1: Solvent Extraction Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Raw Material | Dried, powdered G. lucidum fruiting bodies | Dried, powdered G. lucidum fruiting bodies | G. lucidum mycelia |
| Extraction Solvent | 80% (w/w) Ethanol (B145695) in Water[2] | 95% Ethanol[3][4] | Ethanol, followed by Petroleum Ether[5] |
| Solid-to-Liquid Ratio | Not specified | 1:2 (w/v) (10 kg in 20 L)[3] | 1:20 (w/v)[4] |
| Temperature | Not specified | 80°C[3] | 60°C[4] |
| Duration & Frequency | Leaching (soaking)[2] | Three extraction cycles[3] | 2 hours, three cycles[4] |
| Initial Yield | 35% total yield of this compound[2] | Not specified | Not specified |
Table 2: Chromatographic Purification Parameters
| Parameter | Method 1: Multi-Step Column | Method 2: HSCCC |
| Technique | Silica (B1680970) Gel, Sephadex LH-20, Recrystallization[2] | High-Speed Counter-Current Chromatography[5] |
| Stationary Phase | Silica Gel, Sephadex LH-20 Gel[2] | Liquid Stationary Phase[6] |
| Mobile Phase / Eluent | Silica Gel: Chloroform (B151607)/Acetone (B3395972) gradient[3] Sephadex LH-20: 51% (w/w) Methanol in Water[2] | Two-Phase System: n-hexane-ethyl acetate-methanol-water (e.g., 6:10:8:4.5, v/v/v/v)[5] |
| Final Purity | > 85% (post-column), > 97.5% (post-recrystallization)[2] | 83.0% - 97.8% (for various ganoderic acids)[5] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and purification of this compound, combining solvent extraction with multi-step column chromatography.
Caption: Workflow for this compound Extraction and Purification.
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification
This protocol is adapted from a patented method demonstrating high yield and purity.[2]
1. Materials and Equipment
-
Dried, powdered Ganoderma lucidum fruiting bodies
-
80% (w/w) Ethanol-water solution
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl) or other acid to adjust pH
-
Chloroform
-
Rotary evaporator
-
Filtration apparatus
-
pH meter
2. Procedure
-
Leaching: Submerge the Ganoderma lucidum powder in an 80% ethanol-water solution. Allow the mixture to stand for a sufficient period to ensure thorough extraction.
-
Concentration: Filter the mixture to separate the solid residue. Concentrate the resulting ethanol solution under reduced pressure using a rotary evaporator to obtain a viscous ganoderic acid extractum.
-
Acid-Base Partitioning:
-
Add water to the extractum and mix thoroughly.
-
Add NaHCO₃ to the mixed solution to a final concentration of 5% (w/v) and stir until dissolved. This step converts the acidic triterpenoids into their water-soluble sodium salts.
-
Filter the solution to remove neutral and basic impurities.
-
Adjust the pH of the filtrate to 2.0 using HCl. This will precipitate the acidic triterpenoids, including this compound.
-
-
Solvent Extraction:
-
Extract the acidified solution with 5 volumes of chloroform.
-
Separate and collect the chloroform layer.
-
-
Final Concentration: Concentrate the chloroform layer under reduced pressure to obtain the crude this compound product for further purification.
Protocol 2: Chromatographic Purification
This protocol details the column chromatography steps required to achieve high-purity this compound.[2][3]
1. Materials and Equipment
-
Crude this compound extract (from Protocol 1)
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Methanol
-
Chloroform
-
Acetone
-
Glass chromatography columns[7]
-
Fraction collector
-
HPLC system for purity analysis
2. Procedure: Silica Gel Column Chromatography [8][9]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane) and pour it into a glass column to create a packed bed.[7]
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of chloroform and acetone. Start with 100% chloroform and gradually increase the proportion of acetone to increase solvent polarity.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. Pool the relevant fractions and concentrate under reduced pressure.
3. Procedure: Sephadex LH-20 Gel Column Chromatography
-
Column Packing: Swell the Sephadex LH-20 gel in the elution solvent (51% w/w methanol-water solution) and pack it into a column.
-
Sample Loading: Dissolve the semi-purified product from the silica gel step in a small volume of the elution solvent and load it onto the column.
-
Elution: Elute the column with the 51% methanol-water solution under normal pressure.
-
Collection and Concentration: Collect the fractions containing the this compound crude product and concentrate them to dryness under reduced pressure. At this stage, the purity should exceed 85%.[2]
4. Procedure: Recrystallization
-
Dissolution: Dissolve the purified this compound powder in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill further to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum to obtain this compound with a purity of >97.5%.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ganolucidic Acid A
Introduction
Ganolucidic acid A, a lanostane-type triterpenoid (B12794562), is one of the principal bioactive compounds isolated from the medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi). It is recognized for a variety of pharmacological activities, making its accurate quantification essential for the quality control and standardization of Ganoderma-based products, as well as for pharmacological research and drug development. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in Ganoderma extracts.
Analytical Method
The separation and quantification of this compound are achieved using a C18 reversed-phase column with a gradient elution mobile phase composed of an acidified aqueous solution and an organic solvent. Detection is performed using a UV detector, leveraging the chromophoric properties of the molecule. This method is demonstrated to be simple, precise, and accurate for the intended purpose.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Ganoderma lucidum
This protocol describes the extraction of this compound from the fruiting bodies of Ganoderma lucidum.
-
Materials and Reagents:
-
Procedure:
-
Accurately weigh approximately 1.0 g of the powdered Ganoderma lucidum sample.[1]
-
Transfer the powder to a conical flask and add 50 mL of chloroform (B151607).[1]
-
Perform ultrasonic extraction for 30 minutes. This process should be repeated twice to ensure complete extraction.[1]
-
Combine the chloroform extracts and filter them.
-
The solvent is then removed from the filtrate using a rotary evaporator to yield a dried residue.[1]
-
Dissolve the residue in a precise volume of methanol (e.g., 10 mL) to create the sample solution.[1]
-
Prior to HPLC injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4]
-
2. HPLC Analysis Protocol
-
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.[5]
-
Column: A C18 analytical column (e.g., Kromasil C18, 4.6 mm x 250 mm, 5 µm) is commonly used.[6][7]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and water containing 0.03% phosphoric acid (B).[6][7]
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of working standard solutions of varying concentrations for the calibration curve.[3][9]
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the series of standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of this compound in the sample is then calculated using the regression equation from the calibration curve.[2]
-
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm)[6][7] |
| Mobile Phase | Acetonitrile (A) and Water with 0.03% H₃PO₄ (B)[6][7] |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 35°C[6][7] |
| Detection Wavelength | 252 nm[6][7][8] |
| Injection Volume | 10-20 µL |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Typical Value |
| Linearity (r²) | >0.999[6][10] |
| Recovery (%) | 98.5% - 99.5%[6] |
| Precision (RSD %) | Intra-day: < 2.0%, Inter-day: < 2.0%[6] |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[10] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[10] |
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Ganolucidic Acid A using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the detection and quantification of Ganolucidic acid A, a bioactive triterpenoid (B12794562) from Ganoderma lucidum, using liquid chromatography-mass spectrometry (LC-MS). The protocol provides a comprehensive workflow, including sample extraction, chromatographic separation, and mass spectrometric detection. This method is suitable for the quality control of Ganoderma lucidum extracts and for pharmacokinetic studies of this compound.
Introduction
This compound is a tetracyclic triterpenoid found in the medicinal mushroom Ganoderma lucidum (Lingzhi). It belongs to a class of compounds known as ganoderic acids, which are recognized for their diverse pharmacological activities, including anti-tumor, immunomodulatory, and hepatoprotective effects. Accurate and sensitive quantification of this compound is crucial for the standardization of herbal extracts and for research into its therapeutic potential. LC-MS offers high selectivity and sensitivity, making it an ideal analytical technique for the analysis of complex matrices such as herbal extracts.
Experimental Protocols
Sample Preparation: Extraction of Triterpenoids from Ganoderma lucidum
This protocol describes an optimized ultrasonic-assisted extraction method for enriching triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Methanol (LC-MS grade)
-
0.45 µm membrane filters
-
Ultrasonic water bath
-
Rotary evaporator
Procedure:
-
Weigh 1 g of pulverized Ganoderma lucidum mycelia or fruiting body powder.
-
Add 50 mL of 95% ethanol to the powder and allow it to stand overnight.
-
Perform ultrasonic extraction at 400 W and 75°C for 1 hour. Repeat the extraction twice.[1]
-
Alternatively, for a chloroform-based extraction, add 40 mL of chloroform to 1 g of the powder and sonicate for 20 minutes. Repeat this extraction three times.[1]
-
Combine the extracts and filter through a 0.45 µm membrane filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to concentrate the extract.[1]
-
Re-dissolve the concentrated extract in a suitable volume of chloroform and wash with a saturated aqueous NaHCO₃ solution.
-
Acidify the NaHCO₃ solution to a pH of 3-4 with 6 M HCl at 0°C to precipitate the acidic triterpenoids.[1]
-
Collect the precipitate and dissolve it in methanol.
-
Filter the final solution through a 0.45 µm membrane filter prior to LC-MS analysis.[1]
LC-MS/MS Method for this compound Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI⁻) |
| Precursor Ion (m/z) | 499.3 (calculated from [M-H]⁻ for C₃₀H₄₄O₆, MW: 500.67)[2][3][4] |
| Product Ions (m/z) | Predicted fragments from losses of H₂O and CO₂. Specific transitions to be optimized. |
| Collision Energy | To be optimized for specific transitions |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 499.3 | To be determined | To be determined |
Note: The specific product ions for this compound need to be determined by infusing a standard solution and performing a product ion scan. Common losses for similar triterpenoids include water (18 Da) and carbon dioxide (44 Da).
Table 2: Representative Quantitative Data for a Structurally Similar Compound (Ganoderic Acid A)
| Parameter | Value |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.29 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.953 ng/mL[5] |
| Recovery | 85.07% - 97.50%[5] |
This data is for Ganoderic Acid A and should be used as a reference. A full method validation is required for this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Proposed signaling pathway of this compound.
References
- 1. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0035302) [hmdb.ca]
- 3. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Study on Quality Control of Compound Anoectochilus roxburghii (Wall.) Lindl. by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Ganolucidic Acid A Cytotoxicity: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A (GA-A) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. GA-A is known to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways. These application notes provide detailed protocols for commonly used cell-based assays to evaluate the cytotoxicity of this compound and summarize its effects on different cancer cell lines.
Data Presentation
The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for GA-A can vary depending on the cell line, exposure time, and the assay method used.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 24 | 187.6 | CCK-8 |
| 48 | 203.5 | CCK-8 | ||
| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 | CCK-8 |
| 48 | 139.4 | CCK-8 | ||
| U251 | Human Glioblastoma | Not Specified | Not Specified | CCK-8 |
| Bel7402 | Not Specified | Not Specified | 7.25 | Not Specified |
| P388 | Murine Leukemia | Not Specified | 7.25 | Not Specified |
| SGC7901 | Not Specified | Not Specified | 7.25 | Not Specified |
Note: The cytotoxic effects of this compound on U251 cells have been documented, demonstrating inhibition of proliferation, migration, and invasion, though specific IC50 values were not provided in the reviewed literature.[1]
Signaling Pathways of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, which is mediated by multiple signaling pathways. The key mechanisms include the inhibition of the PI3K/Akt/mTOR survival pathway and the activation of the intrinsic mitochondrial apoptotic pathway.
Experimental Workflow for Assessing GA-A Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound signaling pathways leading to apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound by measuring the metabolic activity of cells.
1. Materials:
-
Cancer cell line of interest (e.g., HepG2, SMMC7721)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest GA-A concentration).
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
1. Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
2. Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
LDH Assay:
-
After the desired incubation time, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula, including controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit):
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
2. Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2 or FL3) for PI.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cytotoxic effects of this compound. The MTT and LDH assays are effective for determining overall cytotoxicity and IC50 values, while the Annexin V/PI staining assay offers deeper insights into the mechanism of cell death, specifically apoptosis. The provided signaling pathway diagrams summarize the current understanding of how this compound induces apoptosis in cancer cells, serving as a valuable resource for researchers in the field of cancer biology and drug discovery.
References
Application Notes and Protocols for Ganolucidic Acid A Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methodologies for identifying and validating the molecular targets of Ganolucidic acid A, a bioactive triterpenoid (B12794562) found in Ganoderma lucidum.
Introduction
This compound (GAA) has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. Elucidating the direct molecular targets of GAA is crucial for understanding its mechanism of action and for the development of novel therapeutics. This document outlines detailed protocols for target identification using modern chemical biology approaches and subsequent validation of these targets.
Recent studies have indicated that this compound exerts its effects through the modulation of key signaling pathways, including the NF-κB and JAK/STAT pathways.[1][2][3][4][5] GAA has been shown to inhibit the phosphorylation of key proteins in these pathways, such as p65, IκBα, JAK1, JAK2, and STAT3.[1][3]
Data Presentation
While direct binding affinities (Kd) and IC50 values for this compound with specific protein targets are not extensively documented in publicly available literature, the following table summarizes the observed effects of GAA on cell viability and inflammatory markers in human nucleus pulposus (NP) cells.
| Parameter | Concentration of this compound (µM) | Result | Reference |
| Cell Viability | 6.25 | No significant effect | [6] |
| 12.5 | No significant effect | [6] | |
| 25 | No significant effect | [6] | |
| 50 | ~20% decrease in cell viability | [6] | |
| NO Production (in IL-1β stimulated cells) | 6.25 | Inhibition | [6] |
| 12.5 | Stronger Inhibition | [6] | |
| 25 | Strongest Inhibition | [6] | |
| PGE2 Production (in IL-1β stimulated cells) | 6.25 | Inhibition | [6] |
| 12.5 | Stronger Inhibition | [6] | |
| 25 | Strongest Inhibition | [6] |
Target Identification Methodologies
Several powerful techniques can be employed to identify the direct binding partners of this compound.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method identifies protein targets by exploiting the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolysis.[1][7][8]
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
-
Cell Lysate Preparation:
-
Culture cells of interest to 80-90% confluency.
-
Harvest cells and lyse in a suitable non-denaturing lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Compound Treatment:
-
Aliquot equal amounts of cell lysate into two sets of tubes.
-
Treat one set with varying concentrations of this compound (e.g., 1-100 µM) and the other set with a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease concentration and digestion time should be determined empirically.
-
Incubate for a short period (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands using Coomassie blue or silver staining.
-
Identify protein bands that are protected from proteolysis in the this compound-treated samples compared to the vehicle controls.
-
Excise the protected bands and identify the proteins using mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses the thermal stability of proteins in response to ligand binding in a cellular context.[6][9] Ligand binding typically increases the thermal stability of the target protein.[6]
References
- 1. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 2. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 5. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer | Semantic Scholar [semanticscholar.org]
Preparation of Ganolucidic Acid A Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolucidic acid A is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. It has garnered significant scientific interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects. A critical aspect of studying the in vitro bioactivities of this compound is the proper preparation of stock solutions to ensure solubility, stability, and accurate dosing in cell-based assays. These application notes provide detailed protocols for the preparation and use of this compound in in vitro experiments, along with summaries of its physicochemical properties and effects on key signaling pathways.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule with poor aqueous solubility, a common challenge in preclinical studies of natural products.[1] To overcome this, organic solvents are necessary to prepare concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this compound and other ganoderic acids due to its high solubilizing capacity and miscibility with cell culture media.[2][3][4]
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Very low | [5] |
| Ganoderic Acid D | DMSO | ~30 mg/mL | [2] |
| Ganoderic Acid I | DMSO | 100 mg/mL | [3] |
| Ganoderic Acid D | Ethanol | ~30 mg/mL | [2] |
| Ganoderic Acid D | Dimethyl formamide | ~30 mg/mL | [2] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 516.67 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 516.67 g/mol
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.[6]
In Vitro Experimental Protocol: Cell Viability Assay (MTT/CCK-8)
This protocol provides a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, SMMC7721)[7]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO or solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200 µM).[7][8]
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤ 0.5%.[6] Include a vehicle control group treated with the same final concentration of DMSO.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).[7]
-
-
Cell Viability Measurement:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9] Afterwards, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. This compound has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.[10]
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. This compound has been reported to suppress the PI3K/Akt/mTOR signaling cascade.
References
- 1. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganolucidic Acid A: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo administration of Ganolucidic Acid A (GAA), a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum. Given its poor aqueous solubility, appropriate delivery methods are crucial for achieving accurate and reproducible results in animal studies. This document outlines standard protocols for oral gavage using a suspension-based formulation and an advanced method utilizing nanoparticle encapsulation to potentially enhance bioavailability.
Data Presentation: Physicochemical Properties and Dosing
A clear understanding of the physicochemical properties of GAA and typical dosage ranges is essential for proper formulation and study design.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₇ | [1] |
| Molecular Weight | 516.67 g/mol | [1] |
| Aqueous Solubility | Poor | Inferred from lipophilic structure and solubility in organic solvents.[2] |
| Solubility | Soluble in DMSO, ethanol (B145695), methanol, chloroform | General knowledge for triterpenoids. |
| Typical In Vivo Dosage Range (Oral) | 20 - 100 mg/kg body weight in mice and rats | Based on dosages used in various preclinical studies investigating its therapeutic effects.[3][4][5] |
Experimental Protocols
Protocol 1: Oral Suspension Formulation for Gavage
This is the most common method for oral administration of this compound in animal studies due to its simplicity and reproducibility.
Materials:
-
This compound (powder)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile distilled water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriate size oral gavage needles (stainless steel or flexible plastic)
-
Syringes
Procedure:
-
Vehicle Preparation (0.5% CMC-Na with 0.1% Tween 80):
-
To prepare 100 mL of the vehicle, dissolve 0.5 g of CMC-Na in 100 mL of sterile saline or distilled water.
-
Add 0.1 mL of Tween 80 to the CMC-Na solution.
-
Stir the mixture thoroughly with a magnetic stirrer until the CMC-Na is fully dissolved and the solution is clear. This is your suspension vehicle.[2]
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals to be treated. Always prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add the weighed this compound powder.
-
Add a small amount of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping of the hydrophobic compound.[2]
-
Gradually add the remaining vehicle to the paste while continuously stirring or triturating to ensure a homogenous suspension.
-
Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 30 minutes before administration to maintain homogeneity.
-
-
Oral Gavage Administration:
-
Gently restrain the animal (mouse or rat).
-
Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib).
-
Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Carefully insert the gavage needle into the animal's mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes after administration to ensure there are no signs of distress.
-
Protocol 2: Zein-Chitosan Nanoparticle Formulation for Oral Delivery
This protocol describes the preparation of this compound-loaded nanoparticles to potentially improve solubility and bioavailability. This method is based on the self-assembly of zein (B1164903) and chitosan (B1678972).
Materials:
-
This compound
-
Zein (from corn)
-
Chitosan (low molecular weight)
-
Acetic acid (1% w/v)
-
Ethanol
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of Ganolucidic Acid-Zein Mixture:
-
Dissolve a specific amount of this compound and zein in ethanol. The ratio will need to be optimized for desired encapsulation efficiency.
-
-
Formation of Nanoparticles:
-
Purification and Collection of Nanoparticles:
-
Evaporate the ethanol from the nanoparticle suspension using a rotary evaporator (e.g., at 50°C for 8 minutes at 80 rpm).[6]
-
Centrifuge the suspension at a low speed (e.g., 3000 x g for 5 minutes) to remove any unencapsulated this compound.[6]
-
The resulting supernatant contains the this compound-loaded nanoparticles (GA-NPs).
-
-
Characterization and Administration:
-
The GA-NPs should be characterized for particle size, zeta potential, and encapsulation efficiency. A typical size for these nanoparticles is between 100-200 nm.[6]
-
For in vivo studies, the nanoparticle suspension can be administered via oral gavage as described in Protocol 1. The suspension can also be lyophilized (freeze-dried) for long-term storage and reconstituted in a suitable vehicle before administration.[6]
-
Mandatory Visualizations
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for in vivo studies of this compound.
Signaling Pathway: Inhibition of JAK2-STAT3 Pathway
This compound has been shown to inhibit the JAK2-STAT3 signaling pathway, which is often constitutively active in various diseases and plays a key role in cell proliferation and inflammation.[7][8]
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Signaling Pathway: Inhibition of NF-κB Pathway
This compound can also suppress inflammation by inhibiting the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.[1][9][10][11][12]
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganolucidic Acid A Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed information on the analytical standards and reference materials for Ganolucidic acid A, a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document includes key physicochemical properties, validated analytical methodologies, and insights into its molecular mechanisms of action, making it an essential resource for researchers in pharmacology, natural product chemistry, and drug development.
This compound: Analytical Standard and Reference Material
This compound is available as a high-purity reference standard from various chemical suppliers. It is crucial for the accurate quantification and identification of this compound in complex matrices such as herbal extracts, biological fluids, and pharmaceutical formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from publicly available data sheets and scientific literature.
| Property | Value | Reference |
| CAS Number | 98665-21-5 | [1] |
| Molecular Formula | C₃₀H₄₄O₆ | [1] |
| Molecular Weight | 500.67 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| IUPAC Name | (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Storage Conditions | -20°C in a tightly sealed container, protected from light and moisture. | [2][3] |
Purity and Quality Specifications
While a specific Certificate of Analysis for this compound is not publicly available, representative certificates for similar ganoderic acids indicate that high-purity standards are typically supplied with the following information:
-
Mass Spectrometry: Consistent with the molecular weight
Experimental Protocols
This section provides detailed protocols for the extraction and analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Extraction of this compound from Ganoderma lucidum
This protocol describes a general procedure for the extraction of this compound from the fruiting bodies of Ganoderma lucidum.
Materials and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Ethyl acetate
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or distilled)
-
Ultrasonic bath
-
Rotary evaporator
-
0.45 µm syringe filters
Protocol:
-
Weigh 10 g of powdered Ganoderma lucidum fruiting bodies.
-
Add 200 mL of 95% ethanol and extract using an ultrasonic bath for 30 minutes.
-
Repeat the extraction process two more times with fresh ethanol.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Dissolve the dried residue in methanol for analysis.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.[5][6]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated reversed-phase HPLC method for the quantification of this compound.[7][8]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in water (B)[7][8]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Prepare the sample extract as described in section 2.1.
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a sensitive and selective LC-MS/MS method for the quantification of this compound.[9][10][11]
Instrumentation and Conditions:
-
LC System: UPLC system
-
MS System: Triple quadrupole mass spectrometer
-
Column: ACQUITY UPLC BEH C18 column (1.7 µm)[9]
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (isocratic or gradient)[9][10]
-
Flow Rate: 0.4 mL/min[9]
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode[10][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol:
-
Standard and Sample Preparation: Prepare standard solutions and sample extracts as described for the HPLC method. An internal standard may be used for improved accuracy.
-
MS/MS Parameter Optimization: Infuse a standard solution of this compound into the mass spectrometer to optimize the precursor and product ion transitions, as well as other parameters like collision energy and cone voltage.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Acquire data in MRM mode. Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer properties being of significant interest. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The following diagrams illustrate the key signaling pathways modulated by this compound.
p53-MDM2 Apoptosis Pathway
This compound can induce apoptosis by activating the p53 tumor suppressor protein. It is proposed to disrupt the interaction between p53 and its negative regulator, MDM2. This leads to p53 accumulation, which in turn activates the transcription of pro-apoptotic genes like Bax, ultimately leading to caspase activation and cell death.[12][13][14]
Caption: this compound induces apoptosis via the p53-MDM2 pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of anti-apoptotic genes and promoting apoptosis.[15][16][17][18][19][20]
References
- 1. molnova.cn [molnova.cn]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. abmole.com [abmole.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ganoderma-market.com [ganoderma-market.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [agris.fao.org]
- 14. mdpi.com [mdpi.com]
- 15. caymanchem.com [caymanchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing extraction yield of Ganolucidic acid A from medicinal mushrooms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ganolucidic acid A from medicinal mushrooms, primarily Ganoderma lucidum.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My extraction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can be attributed to several factors, ranging from the quality of the raw material to the specifics of your extraction protocol. Follow this step-by-step guide to troubleshoot the problem.
1. Raw Material Quality:
-
Source and Part: The concentration of this compound can vary significantly between different strains of Ganoderma lucidum, as well as between the fruiting body, spores, and mycelium.[1] Cultivated G. lucidum may have higher levels of ganoderic acids compared to wild-sourced mushrooms.[1]
-
Preparation: Ensure the mushroom material is thoroughly dried and ground into a fine powder. A smaller particle size increases the surface area for solvent interaction, leading to better extraction efficiency.[1]
2. Extraction Method and Solvent Selection:
-
Method: Simple maceration may result in lower yields.[1] Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical CO2 Extraction, which can significantly improve efficiency by disrupting the fungal cell walls.[1][2]
-
Solvent Choice: Ganolucidic acids are triterpenoids and are readily soluble in organic solvents.[1] Ethanol (B145695) (80%) is often recommended as a good balance between extraction efficiency and safety.[1][3] Methanol (B129727) and ethyl acetate (B1210297) are also effective solvents.[1] The choice of solvent is critical, and its polarity should be optimized for this compound.
3. Optimization of Extraction Parameters:
-
Temperature: Higher temperatures can increase the solubility and extraction rate. However, excessive heat can lead to the degradation of the compound. For UAE, a temperature of around 45°C has been shown to be effective.[1]
-
Time: Allow sufficient time for the solvent to penetrate the material. For UAE, 45 minutes has been reported as an optimal duration.[1] Maceration will require a significantly longer period.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient, which in turn impacts extraction efficiency. A common ratio for ethanol extraction is 1:20 (w/v).[1][2]
Below is a troubleshooting workflow to help identify the cause of low yield:
Caption: Troubleshooting logic for low this compound yield.
Issue 2: Inconsistent Extraction Results
Q: I am getting inconsistent yields of this compound across different batches. What could be the cause?
A: Inconsistent results are often due to a lack of standardization in the experimental process.
-
Inconsistent Sample Preparation: Ensure that the Ganoderma material is consistently dried, ground, and sieved to maintain a uniform particle size across all batches.[2]
-
Fluctuations in Extraction Parameters: Precisely control and monitor the extraction parameters (temperature, time, ultrasonic power, etc.) for each run. Any variation can lead to different extraction efficiencies.
-
Non-Homogeneous Sample-Solvent Mixture: Ensure the mixture is well-stirred or agitated during extraction to allow for uniform exposure to the solvent and/or ultrasonic waves.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound? A1: While several organic solvents like methanol, ethyl acetate, and chloroform (B151607) can be used, 80% ethanol is often recommended.[1][3] It provides a good balance between extraction efficiency and safety, having lower toxicity and environmental impact compared to chlorinated solvents.[1][3]
Q2: Should I use the fruiting body, mycelium, or spores for extraction? A2: Ganolucidic acids are present in all three parts, but their concentrations can vary.[1] Fruiting bodies are a common and reliable source.[1] Fermentation of mycelia in liquid culture allows for more controlled production conditions and can be a scalable alternative.[1]
Q3: Can the extraction process degrade this compound? A3: Yes, Ganolucidic acids can be sensitive to high temperatures and prolonged exposure to certain conditions.[2] For instance, in ultrasound-assisted extraction, excessive ultrasonic power or extended extraction times can lead to degradation.[2] It is crucial to optimize these parameters to maximize yield while minimizing degradation.
Q4: What is the primary advantage of using sonication for this compound extraction? A4: Sonication, or ultrasound-assisted extraction (UAE), utilizes intense cavitation forces to disrupt the rigid chitin (B13524) cell walls of the mushroom.[2] This enhances solvent penetration and facilitates the release of intracellular compounds like this compound, leading to higher yields in a shorter time and often at lower temperatures, which helps preserve the compound's integrity.[2]
Data Presentation
Table 1: Comparison of Extraction Methods for Ganoderic Acids
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the material in a solvent for an extended period. | Simple, low cost. | Time-consuming, potentially lower yield.[1] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Higher yield, shorter time, lower temperature.[1][2] | Requires specialized equipment, potential for degradation if not optimized.[2] |
| Supercritical CO2 Extraction | Uses CO2 as a solvent in its supercritical state. | "Green" method, high selectivity. | High initial equipment cost, requires high pressure.[1] |
| Hot Water Extraction (HWE) | Uses hot water to extract water-soluble compounds. | Effective for polysaccharides, but not ideal for lipophilic triterpenoids like this compound.[4] | Can lead to degradation at high temperatures.[4] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Ganoderic Acids
| Parameter | Optimized Value | Reference |
| Solvent | 80% Ethanol | [1] |
| Temperature | 45°C | [1] |
| Time | 45 minutes | [1] |
| Solid-to-Liquid Ratio | 1:20 (w/v) | [1] |
| Ultrasonic Power | 210 W | [5] |
| Ultrasonic Frequency | 40 kHz | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
1. Material Preparation:
- Dry the fruiting bodies of Ganoderma lucidum until a constant weight is achieved.
- Grind the dried mushrooms into a fine powder (e.g., to pass through a 40-mesh sieve).[2]
2. Extraction:
- Weigh 10 g of the powdered G. lucidum and place it into a suitable flask.
- Add 200 mL of 80% ethanol to achieve a 1:20 (w/v) solid-to-liquid ratio.[1]
- Place the flask in an ultrasonic bath.
- Sonicate for 45 minutes at a controlled temperature of 45°C.[1]
3. Filtration and Concentration:
- After sonication, filter the mixture through gauze or filter paper to separate the extract from the solid residue.
- Repeat the extraction process on the residue for a second time to maximize yield.
- Combine the ethanol extracts.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[3]
Start [label="Start: Dried G. lucidum", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Grind [label="Grind to Fine Powder", fillcolor="#F1F3F4", fontcolor="#202124"];
Mix [label="Mix with 80% Ethanol (1:20 w/v)", fillcolor="#F1F3F4", fontcolor="#202124"];
Sonicate [label="Sonicate (45 min, 45°C)", fillcolor="#FBBC05", fontcolor="#202124"];
Filter[label="Filter to Separate Extract", fillcolor="#F1F3F4", fontcolor="#202124"];
Repeat [label="Repeat Extraction on Residue", fillcolor="#F1F3F4", fontcolor="#202124"];
Combine [label="Combine Extracts", fillcolor="#F1F3F4", fontcolor="#202124"];
Evaporate [label="Evaporate Solvent (Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="Crude this compound Extract", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Grind;
Grind -> Mix;
Mix -> Sonicate;
Sonicate -> Filter;
Filter -> Repeat;
Repeat -> Combine;
Filter -> Combine;
Combine -> Evaporate;
Evaporate -> End;
}
Caption: Experimental workflow for UAE of this compound.
Protocol 2: Quantification of this compound by HPLC
1. Sample Preparation:
* Accurately weigh a portion of the dried crude extract.
* Dissolve the extract in a known volume of methanol (HPLC grade).
* Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.
[3]
2. Standard Preparation:
* Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
* Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
[3]
3. HPLC Conditions:
* System: Agilent 1260 Infinity HPLC system or equivalent.
* Column: Zorbax C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
[3] * Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in water (B).
[3] * Flow Rate: 0.8 mL/min.
[3] * Detection Wavelength: 252 nm.
[3] * Injection Volume: 20 µL.
[3]
4. Data Analysis:
* Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
* Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
* Inject the prepared sample solution.
* Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
* Use the peak area from the sample and the regression equation to calculate the concentration of this compound in the extract.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
addressing low recovery of Ganolucidic acid A during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of Ganolucidic acid A, with a primary focus on resolving issues of low recovery.
Troubleshooting Guide: Addressing Low Recovery of this compound
Q1: My overall yield of this compound is significantly lower than expected after the initial extraction. What are the potential causes and how can I improve it?
Low yield from the initial extraction can be attributed to several factors, ranging from the quality of the raw material to the extraction methodology. Here’s a breakdown of potential issues and solutions:
-
Raw Material Quality: The concentration of this compound can vary significantly depending on the Ganoderma species, strain, and whether you are using the fruiting body, spores, or mycelium.[1] Cultivated Ganoderma lucidum may have higher levels of ganoderic acids compared to wild samples.[1]
-
Solution: Ensure you are using a high-quality, verified source material. If possible, obtain an analytical report for the raw material to understand the expected concentration of this compound.
-
-
Particle Size: Inefficient extraction can occur if the surface area of the raw material is not maximized.
-
Solvent Selection: The choice of solvent is critical for efficient extraction. Ganolucidic acids are triterpenoids and are readily soluble in organic solvents.[1]
-
Solution: Ethanol (B145695) is a commonly used and effective solvent.[1][3] Methanol (B129727) and ethyl acetate (B1210297) are also viable options.[1] For instance, one patented method utilizes an 80 wt% ethanol-water solution for extraction.[4]
-
-
Extraction Method and Parameters: The extraction technique and its parameters significantly impact yield.
-
Maceration: While simple, it may result in lower yields.[1]
-
Ultrasound-Assisted Extraction (UAE): This technique can significantly improve extraction efficiency by disrupting the cell walls of the mushroom.[1][5] Optimal conditions have been reported as sonicating for 45 minutes at a controlled temperature of 45°C.[1]
-
Soxhlet Extraction: This is another effective method for exhaustive extraction.[3]
-
Temperature: Higher temperatures can increase solubility, but excessive heat can lead to degradation of this compound.[5][6] A temperature of around 45°C has been shown to be effective for UAE.[1] When concentrating the extract, it is recommended to use a rotary evaporator at a temperature not exceeding 50°C.[2][6]
-
Time: Ensure sufficient extraction time for the solvent to penetrate the material. For UAE, 45 minutes has been reported as optimal, while maceration may require a longer duration.[1]
-
Q2: I'm losing a significant amount of this compound during the column chromatography purification step. What could be going wrong?
Loss of the target compound during chromatographic purification is a common issue. Here are some potential reasons and troubleshooting steps:
-
Improper Column Packing: A poorly packed column can lead to channeling and broad peaks, resulting in poor separation and loss of the compound in mixed fractions.
-
Solution: Ensure the column is packed uniformly without any cracks or air bubbles.
-
-
Inappropriate Stationary Phase: The choice of stationary phase is crucial for effective separation.
-
Solution: Silica (B1680970) gel is commonly used for initial cleanup, followed by reversed-phase C18 columns for higher resolution purification.[2][3][7]
-
-
Suboptimal Mobile Phase: An incorrect solvent system will not effectively separate this compound from other compounds.
-
Solution: A gradient elution is often necessary. For silica gel chromatography, a gradient of hexane-ethyl acetate or chloroform-methanol can be used.[3] For reversed-phase C18 chromatography, a gradient of acidified methanol or acetonitrile (B52724) and water is common.[3][8]
-
-
Compound Degradation on the Column: Some ganoderic acids can be sensitive to the stationary phase or prolonged exposure to certain solvents.
-
Solution: If degradation is suspected, minimize the time the compound spends on the column by optimizing the flow rate and gradient. Ensure the solvents used are of high purity.
-
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
-
Solution: This can sometimes be addressed by modifying the mobile phase, for instance, by adding a small amount of acid like acetic acid or trifluoroacetic acid (TFA) to improve peak shape and recovery from reversed-phase columns.[3]
-
Q3: My final purified this compound is of low purity despite multiple purification steps. How can I improve this?
Achieving high purity often requires a multi-step approach and careful optimization.
-
Insufficient Resolution in a Single Step: A single chromatography step is often not enough to separate this compound from closely related triterpenoids.
-
Co-elution with Impurities: Impurities with similar polarity to this compound may co-elute.
-
Solution: Optimize the HPLC gradient to improve the separation between your target peak and nearby impurities. Experiment with different solvent systems or a different type of C18 column.
-
-
Final Purification by Crystallization: This is a powerful technique for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from Ganoderma lucidum?
The yield of this compound can vary widely. For instance, one study reported that the amount of this compound in different cultivated strains of Ganoderma spp. ranged from 827.50 to 2010.36 µg/g.[9][10] Another patent describes a method with a total yield of this compound from the raw material being 35%, resulting in a final purity of over 97.5%.[4]
Q2: How can I monitor the presence and purity of this compound during the purification process?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for analyzing this compound.[11]
-
Column: A C18 reversed-phase column is typically used.[3][9][12]
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% acetic acid) is common.[9][12]
-
Detection: this compound has a maximum UV absorption at around 254 nm.[9] For more sensitive and specific analysis, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be used.[11]
Q3: Can this compound degrade during purification?
Yes, this compound can be sensitive to heat and acidic conditions.[6] It is important to avoid excessive temperatures during extraction and solvent evaporation.[6] While acidic modifiers are used in HPLC, prolonged exposure to strong acids should be avoided.
Q4: What are the key differences between analytical and semi-preparative HPLC in the context of this compound purification?
The primary difference is the scale and purpose.
-
Analytical HPLC: Uses a smaller column and is designed to identify and quantify the amount of this compound in a sample. It provides data on purity and concentration.
-
Semi-preparative HPLC: Employs a larger column to physically separate and collect the purified this compound from a mixture.[3][8] The conditions for semi-preparative HPLC are often scaled up from an optimized analytical method.[3]
Data Presentation
Table 1: HPLC and UPLC-MS/MS Performance Metrics for Ganoderic Acid Analysis [11]
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.998 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |
Table 2: Reported Yields of this compound
| Source/Method | Reported Yield | Reference |
| Cultivated Ganoderma spp. | 827.50 to 2010.36 µg/g | [9][10] |
| Patented Extraction and Purification Method | 35% total yield from raw material | [4] |
| Optimized Ethanol Extraction (for Ganoderic acid H) | Increased from 0.88 to 2.09 mg/g | [6][13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound [1]
-
Preparation of Material: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder.
-
Extraction:
-
Mix the powdered G. lucidum with 80% ethanol in a suitable flask. A common solid-to-liquid ratio is 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 45°C.
-
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue.
-
Repetition: For maximum efficiency, the extraction process can be repeated three times with fresh solvent on the residue.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by Column Chromatography [2][3]
-
Initial Cleanup (Silica Gel):
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.
-
Use Thin Layer Chromatography (TLC) to identify fractions containing triterpenoids.
-
-
Semi-Preparative HPLC Purification:
-
Develop an analytical HPLC method first to achieve good separation of this compound.
-
Scale up the optimized analytical method to a semi-preparative HPLC system.
-
Inject the triterpenoid-rich fraction from the initial column chromatography.
-
Collect the peaks corresponding to this compound.
-
Protocol 3: Final Purification by Crystallization [3]
-
Concentration: Concentrate the purified fractions containing this compound.
-
Dissolution: Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol).[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote crystal formation.
-
Collection: Collect the crystals by filtration and wash with a cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in Ganolucidic acid A cell-based assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based assay results involving Ganolucidic acid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum.[1] It is part of a larger family of compounds known as Ganoderic acids.[2] this compound, along with other Ganoderic acids, has been reported to exhibit a variety of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] The biological activities of these compounds are attributed to their ability to modulate various signaling pathways.[4]
Q2: What are the common causes of variability in cell-based assays with this compound?
Variability in cell-based assays using this compound can arise from several sources, broadly categorized as issues with the compound itself, cell culture practices, and assay procedures. Common causes include:
-
Compound-related issues: Inconsistent purity, poor solubility, and degradation of this compound stock solutions.
-
Cell culture inconsistencies: High passage number, cell line misidentification, mycoplasma contamination, variations in cell seeding density, and inconsistent culture media.[5][6]
-
Assay execution variability: Pipetting errors, edge effects in multi-well plates, and improper incubation times.[5][7]
Q3: How should I prepare and store this compound for cell-based assays?
This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[8][9] It is sparingly soluble in aqueous buffers.[10] For cell-based assays, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity or other off-target effects. Stock solutions should be stored at -20°C or lower to maintain stability.[10]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure thorough cell suspension mixing before seeding. Use a multichannel pipette for seeding and verify its calibration. | Uneven cell distribution at the start of the experiment will lead to variability in the final readout.[5] |
| Edge Effects | Avoid using the outer wells of a multi-well plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | Outer wells are more prone to evaporation, leading to changes in media concentration and temperature, which can affect cell growth and response.[7] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions). | Inaccurate dispensing of cells, media, or this compound will directly impact the results.[5] |
| Compound Precipitation | Visually inspect the wells after adding the diluted this compound to ensure it is fully dissolved. Prepare fresh dilutions for each experiment. | Poor solubility can lead to inconsistent concentrations of the active compound across wells. |
Issue 2: Poor Assay Reproducibility Between Experiments
Difficulty in reproducing results across different experimental days is a significant challenge. The following guide addresses common factors contributing to poor reproducibility.
| Potential Cause | Troubleshooting Step | Rationale |
| High Cell Passage Number | Use cells with a consistent and low passage number for all experiments. Thaw a new vial of cells after a defined number of passages. | Cells can undergo phenotypic and genotypic changes at high passage numbers, altering their response to stimuli.[6][11] |
| Variability in Reagents | Use the same lot of serum, media, and other critical reagents for a set of experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. | Different lots of reagents, especially serum, can have varying compositions that affect cell growth and behavior.[5] |
| Inconsistent Incubation Times | Standardize all incubation times, including cell seeding, compound treatment, and assay development steps. | The timing of analysis can be critical for capturing the desired biological response.[12][13] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular metabolism, growth, and response to treatments, leading to unreliable and irreproducible results.[6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HepG2).
Materials:
-
This compound
-
HepG2 cells
-
DMEM with 10% FBS
-
DMSO
-
MTT reagent (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Methodology:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent and non-toxic to the cells.
-
Replace the medium in the wells with the this compound dilutions and control medium.
-
Incubate for 48 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Plate reader
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (cells only, cells + LPS, cells + this compound only).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.[14]
Visualizations
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 7. thomassci.com [thomassci.com]
- 8. This compound | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ganolucidic Acid A Separation in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Ganolucidic acid A using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A common and effective starting mobile phase for the separation of this compound on a C18 column is a gradient elution using acetonitrile (B52724) and water, both modified with a small amount of acid.[1][2] A typical modifier is 0.1% acetic acid or 0.03% phosphoric acid in the aqueous phase to ensure good peak shape by suppressing the ionization of the carboxylic acid group on this compound.[1][3]
Q2: Should I use a gradient or isocratic elution for my separation?
For complex samples containing multiple ganoderic acids or other triterpenoids, a gradient elution is generally recommended to achieve optimal separation of all components.[1][4] A gradient allows for the elution of a wide range of compounds with varying polarities. If the primary goal is the quantification of only this compound and the sample matrix is simple, an isocratic method could be developed for a faster run time.
Q3: What is the typical detection wavelength for this compound?
This compound and other similar triterpenoids have low UV absorption.[5] The detection wavelength is typically set between 243 nm and 254 nm for ganoderic acids.[1][2][6] A photodiode array (PDA) detector is useful for confirming the identity of the peaks by examining their UV spectra.
Q4: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?
Yes, methanol can be used as the organic modifier. The selectivity of the separation will be different with methanol compared to acetonitrile.[7] Acetonitrile generally provides lower viscosity and better peak shapes for many compounds. A mobile phase consisting of acetonitrile and methanol has also been shown to provide excellent separation for triterpenoids.[8][9] If you are experiencing co-elution issues with an acetonitrile/water mobile phase, switching to or incorporating methanol could improve resolution.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with the carboxylic acid group of this compound, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[3]
-
Solution: Prepare your sample in the initial mobile phase composition or a weaker solvent.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes.[10]
Issue 2: Poor Resolution or Co-elution
Possible Causes & Solutions
-
Inappropriate Mobile Phase Composition: The current mobile phase may not have the correct selectivity for this compound and other closely related compounds.
-
Solution 1: Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
-
Solution 2: Change the organic modifier. Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity.[7][9]
-
Solution 3: For challenging separations of triterpenoids, a C30 column can offer better resolution compared to a C18 column.[8]
-
-
Suboptimal Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation.
-
Solution: Optimize the column temperature. A good starting point is 30°C.[4]
-
Issue 3: Shifting Retention Times
Possible Causes & Solutions
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when using gradient elution or mobile phases with additives.[13]
-
Solution: Increase the column equilibration time between runs.
-
-
Mobile Phase Preparation Inconsistency: Small variations in the mobile phase composition, especially the percentage of the organic modifier and the pH, can lead to significant shifts in retention time.[14]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter if buffering is critical.
-
-
Pump Issues: Fluctuations in the pump flow rate can cause retention time variability.[13]
-
Solution: Check the pump for leaks and ensure it is properly primed.[12]
-
-
Column Temperature Fluctuations: Variations in the column temperature can lead to inconsistent retention times.[13]
-
Solution: Use a column oven to maintain a stable temperature.
-
Experimental Protocols
General RP-HPLC Method for this compound Separation
This protocol is a starting point and may require optimization for your specific instrument and sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (or Phosphoric Acid, HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Example Gradient Elution Programs
Gradient Program 1: General Purpose [4]
| Time (min) | % Mobile Phase A (0.1% Acetic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 75 | 25 |
| 35 | 65 | 35 |
| 45 | 55 | 45 |
| 90 | 0 | 100 |
Gradient Program 2: Faster Separation [1][2]
| Time (min) | % Mobile Phase A (0.1% Acetic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 80 | 20 |
| 20 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 80 | 20 |
| 40 | 80 | 20 |
Visualizations
Caption: Experimental workflow for RP-HPLC analysis of this compound.
Caption: Troubleshooting flowchart for poor resolution in this compound separation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. ijsdr.org [ijsdr.org]
- 13. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting matrix effects in LC-MS analysis of Ganolucidic acid A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Ganolucidic acid A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" encompasses all components within a sample excluding the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] Ion suppression is the more prevalent issue.[1] For complex samples, such as those derived from biological fluids or natural product extracts, these effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: The most widely accepted method to quantitatively assess matrix effects is the post-extraction spike analysis.[1][2] This involves comparing the peak response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of a neat standard solution of this compound at the same concentration.[1] A significant discrepancy between these two responses indicates the presence of matrix effects.[1] A qualitative assessment can be performed using post-column infusion, where a constant flow of this compound solution is introduced after the analytical column while a blank matrix extract is injected. Any fluctuation in the baseline signal points to regions of ion suppression or enhancement.[2]
Q3: Can the choice of ionization technique influence matrix effects for this compound?
A3: Yes, the ionization technique can significantly influence matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] This is because ESI is more sensitive to alterations in droplet surface tension and charge competition caused by co-eluting compounds.[3] While ESI is commonly used for triterpenoids like this compound due to their polarity, APCI has been shown to provide a more stable signal and lower baseline noise for some ganoderic acids.[4] Therefore, testing both ionization sources during method development is advisable.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: Improving sample cleanup is a primary strategy to combat matrix effects. While simple protein precipitation (PPT) is quick, it is often the least effective at removing interfering matrix components.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are considerably more effective at producing cleaner extracts by selectively isolating the analyte.[1] SPE, particularly using mixed-mode cartridges, is often considered the most powerful technique for minimizing matrix effects.[1]
Q5: Besides sample preparation, what other LC-MS parameters can be optimized to reduce matrix effects?
A5: Several LC-MS parameters can be adjusted. Optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is crucial. This can be achieved by modifying the mobile phase composition, adjusting the gradient, or using a different column chemistry. Additionally, optimizing MS source parameters such as capillary voltage, gas flow, and temperature can enhance the ionization of this compound.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects, as it will be affected in the same way as the analyte.[2]
Troubleshooting Guide
Issue 1: Low or Inconsistent Signal Intensity for this compound (Ion Suppression)
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Optimize the chromatographic gradient to better separate this compound from interfering compounds. A slower gradient or a different organic modifier can improve resolution. |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] |
| High Salt Concentration | Ensure salts from buffers or the sample matrix are effectively removed during sample preparation, as they are a common cause of ion suppression.[3] |
| Suboptimal MS Source Conditions | Optimize source parameters such as capillary voltage, desolvation gas flow, and temperature to maximize the ionization of this compound.[3] |
Issue 2: Poor Chromatographic Peak Shape (e.g., Broad, Split, or Tailing)
| Potential Cause | Troubleshooting Step |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to prevent peak distortion. |
| Secondary Interactions with Column | Use mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry if tailing persists. |
| System Dead Volume | Check all fittings and connections for dead volume, which can cause peak broadening. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the assessment of matrix effects and recovery in the analysis of ganoderic acids and related triterpenoids. This data can serve as a benchmark for your experiments.
Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques for a Related Triterpenoid
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect (%) | Notes |
| Protein Precipitation (PPT) | 60-90 | 50-80 (Significant Suppression) | Quick and simple, but often results in significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | 70-95 | 70-100 (Low to Moderate Suppression) | Can provide cleaner extracts than PPT and is good for removing salts.[1] |
| Solid-Phase Extraction (SPE) | 85-105 | 90-110 (Minimal Suppression) | Provides the cleanest extracts and can be automated.[1] |
Data adapted from a study on a related triterpenoid, 7-Oxo-ganoderic acid Z.[1]
Table 2: Matrix Effect Data for the Analysis of Five Ganoderic Acids (including this compound)
| Analyte | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Ganoderic acid C2 | 92.5 | 3.8 |
| Ganoderic acid B | 90.2 | 4.1 |
| Ganoderic acid A | 95.3 | 3.5 |
| Ganoderic acid H | 97.8 | 2.9 |
| Ganoderic acid D | 93.6 | 4.3 |
Data from a study by Liu et al. (2011), indicating minimal matrix effects on the ionization of the analytes.[4]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to quantify the extent of matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Process a representative blank matrix sample (e.g., blank plasma) through your entire extraction procedure. In the final step, spike the resulting extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound before the extraction procedure begins, at a concentration that will result in the same final theoretical concentration as Set A.[1]
-
-
Analyze and Collect Data: Inject all three sample sets into the LC-MS system and record the peak area for this compound.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%): ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%): RE = (Peak Area of Set C / Peak Area of Set B) * 100[1]
-
-
Interpret the Results:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general procedure for SPE that can be optimized for this compound analysis.
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of an internal standard solution (if used) and vortex.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge using 1 mL of methanol or acetonitrile.
-
Dry-Down and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.[1]
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Ganolucidic Acid A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Ganolucidic acid A (GAA).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound (GAA) and other related ganoderic acids is a significant challenge in their development as therapeutic agents.[1][2] Despite rapid absorption from the gastrointestinal tract, overall exposure is limited.[2][3] Several factors contribute to this:
-
Poor Aqueous Solubility: GAA is a highly lipophilic (fat-soluble) molecule, which leads to incomplete dissolution in the gastrointestinal tract, limiting the amount of drug available for absorption.[1][4][5]
-
Extensive First-Pass Metabolism: After absorption, GAA undergoes extensive metabolism in the liver (both Phase I and Phase II reactions), which significantly reduces the amount of active compound reaching systemic circulation.[2][3][6] The cytochrome P450 enzyme CYP3A appears to be a key enzyme in its biotransformation.[2][6][7]
-
Poor Permeability: Low permeability across the intestinal epithelial membrane may also contribute to its low bioavailability.[8]
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?
A2: To overcome the challenges of low solubility and extensive metabolism, several formulation strategies can be employed. The main goal is to increase the dissolution rate and protect the drug from metabolic enzymes. Key strategies include:
-
Nanotechnology-Based Delivery Systems: Encapsulating GAA into nanoparticles can improve its solubility, protect it from degradation, and enhance its uptake by cells.[1][9][10][11] Examples include nanostructured lipid carriers (NLCs), liposomes, and polymeric nanoparticles.[9][12] Reducing particle size to the nanometer range increases the total surface area, which can improve biological accessibility.[4]
-
Solid Dispersions (SD): This technique involves dispersing the hydrophobic drug (GAA) in a hydrophilic carrier.[13] This enhances the drug's wettability and surface area, leading to improved solubility and dissolution rates.[13][14][15]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids.[16][17][18] This pre-dissolved state allows for improved absorption of lipophilic drugs like GAA.[16][18]
Q3: How does food intake affect the absorption of this compound?
A3: Food can have a significant impact on the pharmacokinetics of GAA. Studies in healthy volunteers have shown that food can decrease the maximum plasma concentration (Cmax) and delay the time to reach Cmax (Tmax).[3] However, it did not appear to affect the total extent of GAA absorption (AUC).[3] This suggests that while food slows the rate of absorption, the total amount of drug absorbed over time may remain similar.[3]
Q4: What are the main metabolic pathways for this compound?
A4: this compound undergoes extensive Phase I (reduction, oxidation, hydroxylation) and Phase II (glucuronidation, sulfation) metabolism, primarily in the liver.[2][6][7] The main metabolic "soft spots" on the GAA molecule are the carbonyl or hydroxyl groups at positions C3, C7, C11, C15, and C23, as well as the carbon atoms at C12, C20, and C28(29).[6][7][19] The CYP3A isoenzyme has been identified as playing a key role in its metabolism.[6][7][19]
Troubleshooting Guides
Issue 1: Poor solubility of this compound in aqueous buffers for in vitro assays.
-
Problem: GAA is sparingly soluble in aqueous solutions, making it difficult to prepare stock solutions and achieve desired concentrations for cell culture experiments or other in vitro assays.[5]
-
Troubleshooting Steps:
-
Use of Organic Solvents: Dissolve GAA in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a high-concentration stock solution.[5]
-
Serial Dilution: Prepare serial dilutions of the stock solution in the complete cell culture medium or desired aqueous buffer immediately before use.
-
Vehicle Control: Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the organic solvent used to dissolve GAA) to ensure that the solvent itself is not causing any observed effects.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Issue 2: Low encapsulation efficiency or unstable nanoformulations.
-
Problem: During the preparation of lipid-based nanoparticles or liposomes, the encapsulation efficiency of GAA is low, or the resulting nanoparticles aggregate and are unstable over time.
-
Troubleshooting Steps:
-
Optimize Drug-Lipid Ratio: Systematically vary the ratio of GAA to the lipid/carrier. An excessive drug load can lead to poor encapsulation and instability.
-
Select Appropriate Surfactants/Stabilizers: The choice of surfactant or stabilizer is critical. For SEDDS, non-ionic surfactants with a high HLB (Hydrophilic-Lipophilic Balance) value are often preferred.[18] For nanodispersions, the HLB can significantly influence particle size.[20]
-
Optimize Processing Conditions: Factors such as sonication time/power, homogenization speed, and evaporation temperature can significantly impact particle size, polydispersity, and encapsulation efficiency.[20][21] Use a systematic approach like Response Surface Methodology (RSM) to optimize these parameters.[21]
-
Check Zeta Potential: Measure the zeta potential of your formulation. A high absolute zeta potential (e.g., > |30| mV) generally indicates good colloidal stability due to electrostatic repulsion between particles.[20]
-
Purification: Ensure that unencapsulated GAA is effectively removed from the formulation using methods like dialysis or size exclusion chromatography, as this can affect stability and experimental results.[5]
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from preclinical studies. These values highlight the rapid absorption and elimination, as well as the low bioavailability, that formulation strategies aim to improve.
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral and Intravenous Administration [8][22]
| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | T½ (h) | Absolute Bioavailability (%) |
| Oral | 100 mg/kg | 358.73 | < 0.61 | 954.73 | 2.18 - 2.49 | 10.38 - 17.97% |
| Oral | 200 mg/kg | 1378.20 | < 0.61 | 3235.07 | 2.18 - 2.49 | 10.38 - 17.97% |
| Oral | 400 mg/kg | 3010.40 | < 0.61 | 7197.24 | 2.18 - 2.49 | 10.38 - 17.97% |
| Intravenous | 10 mg/kg | - | - | 880.95 | 0.36 - 0.63 | - |
| Intravenous | 20 mg/kg | - | - | 1751.08 | 0.36 - 0.63 | - |
| Intravenous | 40 mg/kg | - | - | 7129.95 | 0.36 - 0.63 | - |
Data adapted from studies in rats. Values can vary based on the animal model and specific formulation used.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation [14]
-
Dissolution: Weigh and dissolve the required amounts of this compound and a hydrophilic carrier (e.g., Cyclodextrin) in a suitable organic solvent, such as absolute ethanol, in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask (e.g., at 200 rpm) at room temperature under reduced pressure until a dry solid film is formed on the flask wall.
-
Complete Drying: Continue the evaporation process to ensure all residual solvent is removed.
-
Collection and Storage: Scrape the resulting solid dispersion from the flask walls. Store the powder in a desiccator until further use and characterization.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration [5]
-
Lipid Dissolution: Dissolve this compound and lipids (e.g., DPPC and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., >41°C for DPPC). A thin, dry lipid film containing GAA will form on the flask wall. Continue evaporation for at least one hour after the film appears dry.[5]
-
Hydration: Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask. Agitate the flask to form a milky suspension of multilamellar vesicles (MLVs).[5]
-
Size Reduction (Optional): To create smaller, more uniform vesicles, sonicate the suspension or subject it to extrusion by passing it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[5]
-
Purification: Remove unencapsulated GAA from the liposome (B1194612) suspension using dialysis against the buffer or size exclusion chromatography.[5]
-
Characterization: Characterize the final liposomal formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency using HPLC after lysing the liposomes with a solvent like methanol.[5]
Protocol 3: General Workflow for Quantification of GAA in Plasma by LC-MS/MS [2][8]
-
Sample Preparation (Protein Precipitation): To a plasma sample, add a protein precipitation agent, such as ice-cold acetonitrile, typically in a 2:1 or 3:1 ratio (acetonitrile:plasma).[2]
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 20,000 x g for 15 minutes) to pellet the precipitated proteins.[6][7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the GAA.
-
Evaporation and Reconstitution (Optional but recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for the LC-MS/MS analysis.[2]
-
LC-MS/MS Analysis: Inject the reconstituted sample into a validated LC-MS/MS system for quantification. Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]
Visualizations
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 7. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanotechnology-based delivery systems to overcome drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and optimization of ganciclovir solid dispersion for improving its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using... [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of Ganolucidic acid A and Ganoderic acid A bioactivity
A comprehensive guide for researchers and drug development professionals on the anticancer and anti-inflammatory properties of two prominent triterpenoids from Ganoderma lucidum.
This guide offers a detailed comparison of the biological activities of Ganolucidic acid A and Ganoderic acid A, two significant triterpenoid (B12794562) compounds isolated from the medicinal mushroom Ganoderma lucidum. While extensive research has elucidated the multifaceted bioactivities of Ganoderic acid A, specific data on this compound remains comparatively limited. This document synthesizes the available experimental data to provide a clear and objective comparison for researchers, scientists, and professionals in the field of drug development.
Quantitative Bioactivity Data
To facilitate a direct comparison, the following tables summarize the quantitative data on the anticancer and anti-inflammatory effects of both compounds. It is important to note that for this compound, specific data is scarce, and therefore, data for the broader class of "lucidenic acids," to which it belongs, is presented as a point of reference.
Table 1: Comparative Anticancer Bioactivity
| Compound | Cancer Cell Line | Assay Type | IC50 Value |
| Ganoderic acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 µmol/l (24h), 203.5 µmol/l (48h)[1] |
| SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 µmol/l (24h), 139.4 µmol/l (48h)[1] | |
| Lucidenic acid A * | PC-3 (Prostatic Cancer) | Cell Viability | 35.0 ± 4.1 µM |
| HL-60 (Leukemia) | Cell Viability | 142 µM (24h), 61 µM (72h) | |
| COLO205 (Colon Cancer) | Cell Viability | 154 µM (72h) | |
| HCT-116 (Colon Cancer) | Cell Viability | 428 µM (72h) | |
| HepG2 (Hepatoma) | Cell Viability | 183 µM (72h) |
Table 2: Comparative Anti-inflammatory Bioactivity
| Compound | Experimental Model | Assay | Effective Concentration / ID50 |
| Ganoderic acid A | LPS-stimulated BV2 microglia | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Significant inhibition observed (specific value not provided)[2] |
| Lucidenic acids A, D2, E2, and P * | TPA-induced mouse ear skin inflammation | Inhibition of skin inflammation | ID50 values: 0.07, 0.11, 0.11, and 0.29 mg/ear, respectively[3] |
Key Bioactivities and Mechanisms of Action
Ganoderic acid A has been extensively studied and demonstrates a broad spectrum of pharmacological activities.
-
Anticancer Effects: Ganoderic acid A inhibits the proliferation of various cancer cells, including hepatocellular carcinoma, by inducing cell cycle arrest and apoptosis.[1] Its mechanisms of action involve the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and p53 pathways.[4] It has been shown to suppress the growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-κB signaling.
-
Anti-inflammatory Effects: Ganoderic acid A exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2] It has been shown to suppress the activation of the NF-κB signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
This compound , as a member of the lucidenic acid family, is suggested to possess potential bioactivities, though specific research is less abundant.
-
Anticancer Effects (based on Lucidenic Acid A): Studies on lucidenic acid A indicate cytotoxic effects against various cancer cell lines, including prostate, leukemia, and colon cancer. The mechanism of action for lucidenic acids, in general, is thought to involve the induction of apoptosis.
-
Anti-inflammatory Effects (based on a mixture of Lucidenic Acids): A mixture containing lucidenic acid A has demonstrated potent anti-inflammatory effects in an in vivo model of skin inflammation.[3]
-
Anti-HIV Activity: Notably, this compound has been identified as an inhibitor of HIV-1 protease, suggesting a potential therapeutic role in antiviral drug development.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of the bioactivities of this compound and Ganoderic acid A.
Anticancer Activity: Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (Ganoderic acid A or this compound) for specified durations (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Anti-inflammatory Activity: Cytokine Production Assay (e.g., ELISA)
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in 24-well plates. After adherence, stimulate the cells with an inflammatory agent like LPS, with or without the test compound.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in treated versus untreated stimulated cells to determine the inhibitory effect of the compound.
Visualizing the Molecular Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Key anticancer signaling pathways modulated by Ganoderic Acid A.
Caption: General anti-inflammatory mechanism of action.
Caption: A streamlined experimental workflow for comparative bioactivity studies.
Conclusion
This comparative guide highlights the significant body of research supporting the anticancer and anti-inflammatory properties of Ganoderic acid A, detailing its mechanisms of action and providing quantitative measures of its efficacy. In contrast, the bioactivity of this compound is less well-characterized, with current knowledge largely inferred from studies on the broader class of lucidenic acids. While these initial findings are promising, they underscore a clear need for further focused research to elucidate the specific pharmacological profile of this compound. Such studies will be crucial for a direct and comprehensive comparison with Ganoderic acid A and for fully realizing its potential therapeutic applications.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 5. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganolucidic Acid A: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of Ganolucidic acid A, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Its performance is objectively compared with other well-established anti-inflammatory agents, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Comparative Performance Analysis
The anti-inflammatory potential of this compound is evaluated by its ability to inhibit key inflammatory mediators such as nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Its efficacy is compared with Dexamethasone, a potent synthetic corticosteroid, and two well-studied natural anti-inflammatory compounds, Quercetin and Curcumin (B1669340).
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | Stimulus | IC50 Value | Reference(s) |
| This compound | RAW 264.7 | LPS | Data not consistently reported in terms of IC50; significant reduction at tested concentrations. | |
| Ganoderma lucidum Extract | RAW 264.7 | LPS | 33.8 µg/mL | [1] |
| Dexamethasone | RAW 264.7 | LPS | ~1 µM | [2] |
| Quercetin | RAW 264.7 | LPS | ~5 µM | [3] |
| Curcumin | RAW 264.7 | LPS | ~5-10 µM | [4][5] |
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
| Compound | Cytokine | Cell Line | Stimulus | IC50 Value / Effective Concentration | Reference(s) |
| This compound | TNF-α, IL-6, IL-1β | BV2 Microglia | LPS | Significant reduction at 50 µg/mL | [6] |
| Dexamethasone | TNF-α, IL-6 | Human alveolar macrophages | LPS | IC50 for TNF-α: ~10⁻⁸ M, IC50 for IL-6: ~10⁻⁹ M | [7] |
| Quercetin | TNF-α, IL-6 | RAW 264.7 | LPS | IC50 for TNF-α: ~15 µM, IC50 for IL-6: ~20 µM | [8] |
| Curcumin | TNF-α, IL-6, IL-1β | RAW 264.7 | LPS | Significant reduction at concentrations >5 µM | [4] |
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.
NF-κB Signaling Pathway
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus.[9] In the nucleus, NF-κB binds to DNA and promotes the transcription of genes encoding pro-inflammatory proteins such as iNOS, COX-2, TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[10]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes. Some studies suggest that triterpenoids from Ganoderma lucidum can suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting the MAPK pathway.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
General Experimental Workflow
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are commonly used.[11]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Plating: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blot and qPCR) and allowed to adhere overnight.[12][13]
-
Treatment: Cells are pre-treated with various concentrations of this compound or comparator compounds for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 1 µg/mL).[11][13]
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[14][15]
-
Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). These are mixed in equal volumes shortly before use.
-
Procedure:
-
Quantification: The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[19][20]
-
Procedure (General Sandwich ELISA):
-
A 96-well plate is pre-coated with a capture antibody specific for the target cytokine.
-
Standards and supernatants are added to the wells and incubated. The cytokine binds to the capture antibody.
-
The plate is washed, and a biotinylated detection antibody, also specific for the target cytokine, is added.
-
After another incubation and wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[21][22]
-
A final wash is performed, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Quantification: The cytokine concentration in the samples is calculated based on a standard curve generated with recombinant cytokines of known concentrations.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, NF-κB p65) in cell lysates.[23][24]
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, anti-NF-κB p65).[9][25]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
-
Quantification: The intensity of the bands is quantified using image analysis software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Gene Expression Analysis (qPCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA expression levels of genes encoding inflammatory mediators.[26][27]
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (e.g., Tnf, Il6, Nos2) and a reference gene (e.g., Actb, Gapdh), and a fluorescent dye (e.g., SYBR Green).[28]
-
Amplification and Detection: The reaction is run in a qPCR instrument, which amplifies the DNA and monitors the fluorescence in real-time.
-
-
Quantification: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
References
- 1. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. academy.miloa.eu [academy.miloa.eu]
- 11. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Protocol Griess Test [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. abcam.com [abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Anti-NFkB p65 Antibodies | Invitrogen [thermofisher.com]
- 26. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Ganolucidic Acid A and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triterpenoid (B12794562) Cytotoxicity with Supporting Experimental Data
The quest for novel and effective anticancer agents has led to a significant focus on natural products. Among these, triterpenoids have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of Ganolucidic acid A, a prominent triterpenoid from Ganoderma lucidum, with three other well-studied triterpenoids: ursolic acid, oleanolic acid, and betulinic acid. This comparison is based on a comprehensive review of experimental data from various scientific studies.
Data Presentation: A Comparative Overview of Cytotoxicity
The cytotoxic potential of these triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values of this compound, ursolic acid, oleanolic acid, and betulinic acid in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line origin, incubation time, and the specific assay used.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| This compound | HepG2 (Liver) | 187.6 | 24 | CCK-8[1] |
| HepG2 (Liver) | 203.5 | 48 | CCK-8[1] | |
| SMMC7721 (Liver) | 158.9 | 24 | CCK-8[1] | |
| SMMC7721 (Liver) | 139.4 | 48 | CCK-8[1] | |
| Ursolic Acid | LNCaP (Prostate) | ~20 | 48 | MTT |
| PC-3 (Prostate) | ~25 | 48 | MTT | |
| Huh-7 (Liver) | ~40 | 24 | MTT[2] | |
| HCT15 (Colon) | 30 | 72 | MTT[3] | |
| NCI-H292 (Lung) | 12 | 24 | MTT[4] | |
| T24 (Bladder) | 17.52 | - | -[5] | |
| 5637 (Bladder) | 13.43 | - | -[5] | |
| Oleanolic Acid | MKN28 (Gastric) | 44.8 | 12 | MTT[6] |
| MKN28 (Gastric) | 15.9 | 24 | MTT[6] | |
| HepG2 (Liver) | 30 | - | -[7] | |
| HCT15 (Colon) | 60 | 72 | MTT[3] | |
| MCF-7 (Breast) | 4.0 (derivative) | - | -[8] | |
| MDA-MB-453 (Breast) | 6.5 (derivative) | - | -[8] | |
| Betulinic Acid | 257P (Gastric) | 10.97 - 18.74 | - | SRB[9] |
| 181P (Pancreatic) | 3.13 - 7.96 | - | SRB[9] | |
| HeLa (Cervical) | ~30 | 48 | -[10] | |
| CL-1 (Canine Cancer) | 23.50 | 24 | -[3] | |
| CLBL-1 (Canine Cancer) | 18.2 | 24 | -[3] | |
| D-17 (Canine Cancer) | 18.59 | 24 | -[3] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for common assays used to evaluate the cytotoxic effects of these triterpenoids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.[11][12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method used for determining cell density, based on the measurement of cellular protein content.[15]
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[15]
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and air dry the plates completely.[15]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16]
-
Dye Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[15]
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[6][9][10]
-
Cell Preparation: Treat cells with the desired concentration of the triterpenoid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[2]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these triterpenoids are mediated through the modulation of various signaling pathways, ultimately leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
This compound
This compound has been shown to induce apoptosis and autophagy in cancer cells by inactivating the PI3K/Akt signaling pathway.[17] This inactivation leads to the downregulation of downstream effectors like mTOR, which are crucial for cell survival and proliferation.[17][18] Studies have also indicated its involvement in the modulation of the NF-κB and JAK/STAT3 signaling pathways.[19][20]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Ursolic Acid
Ursolic acid exerts its cytotoxic effects through multiple pathways, including the inhibition of the PI3K/Akt/mTOR pathway and modulation of the MAPK signaling cascade.[2][21][22] It can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[16] Activation of JNK and inhibition of ERK1/2 are key events in ursolic acid-induced apoptosis.[16][23]
Caption: Ursolic acid modulates PI3K/Akt and MAPK signaling to induce apoptosis.
Oleanolic Acid
Similar to ursolic acid, oleanolic acid induces apoptosis through the mitochondrial pathway, regulated by the PI3K/Akt and JNK signaling pathways.[6][14] It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[19][24] Oleanolic acid can also induce cell cycle arrest.[1][25]
Caption: Oleanolic acid induces apoptosis via the mitochondrial pathway.
Betulinic Acid
Betulinic acid is a potent inducer of apoptosis, primarily through the mitochondrial pathway.[8][26] It can directly trigger mitochondrial membrane permeabilization, leading to the release of cytochrome c and the activation of caspases.[10] The PI3K/Akt/mTOR signaling pathway is also a key target of betulinic acid, and its inhibition contributes to the induction of autophagy-mediated apoptosis.[15][27]
Caption: Betulinic acid induces apoptosis via mitochondrial and PI3K/Akt/mTOR pathways.
Conclusion
This compound, ursolic acid, oleanolic acid, and betulinic acid all demonstrate significant cytotoxic effects against a range of cancer cell lines. While their potencies can vary depending on the specific cell line and experimental conditions, they share common mechanisms of action, primarily the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK, and through the mitochondrial pathway. The data presented in this guide provides a foundation for researchers to compare the cytotoxic profiles of these promising triterpenoids and to inform the design of future studies in the development of novel anticancer therapies. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic potential of these compounds.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 19. Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Ganolucidic Acid A in Cancer Therapy: A Comparative Guide to Ganoderma Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
The landscape of natural product-based cancer therapy is witnessing a surge of interest in triterpenoids derived from the medicinal mushroom Ganoderma lucidum. Among these, Ganolucidic acid A has emerged as a compound of significant interest. This guide provides a comparative analysis of this compound against other prominent Ganoderma triterpenoids, focusing on their anti-cancer efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Efficacy: A Quantitative Overview
The anti-cancer potential of this compound and other Ganoderma triterpenoids is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. While direct comparative studies testing a wide array of these triterpenoids under identical experimental conditions are limited, the available data provides valuable insights into their relative potencies.
It is crucial to note that the following IC50 values are compiled from different studies. Direct comparison should be approached with caution due to variations in experimental protocols, cell lines, and treatment durations.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Human Hepatocellular Carcinoma (Hep G2) | Not explicitly quantified in the provided search results, but showed significant cytotoxic activity. | [1] |
| Murine Leukemia (P-388) | Not explicitly quantified in the provided search results, but showed significant cytotoxic activity. | [1] | |
| Ganoderic acid A | Human Hepatocellular Carcinoma (HepG2) | 187.6 µM (24h), 203.5 µM (48h) | [2] |
| Human Hepatocellular Carcinoma (SMMC7721) | 158.9 µM (24h), 139.4 µM (48h) | [2] | |
| Ganoderic acid DM | Human Breast Cancer (MCF-7) | Stronger inhibition than in MDA-MB-231 cells; specific IC50 not provided. | |
| Ganoderic acid T | Human Lung Cancer (95-D) | 27.9 µg/ml | [3] |
| Ganoderma lucidum Extract (Triterpenoid-rich) | Human Breast Cancer (MDA-MB-231) | 25.38 µg/mL | [4][5] |
| Human Colon Cancer (SW 620) | 47.90 µg/mL | [4][5] |
Mechanisms of Action: Targeting Key Signaling Pathways
Ganoderma triterpenoids exert their anti-cancer effects through a multi-pronged approach, targeting various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
This compound
While the specific signaling pathways targeted by this compound are not as extensively characterized as some other ganoderic acids in the provided results, its demonstrated cytotoxic effects suggest interference with fundamental cellular processes.
Other Prominent Ganoderma Triterpenoids
-
Ganoderic Acid A : Has been shown to induce apoptosis and inhibit cell proliferation by targeting several key signaling pathways[6]. These include the JAK2/STAT3 pathway , the PI3K/Akt/mTOR cascade , and the p53-MDM2 signaling axis . By inhibiting these pathways, Ganoderic acid A can halt the cell cycle and trigger programmed cell death in cancer cells.
-
Ganoderic Acid DM : This triterpenoid (B12794562) has been reported to induce cell cycle arrest at the G1 phase and promote apoptosis. It can also interfere with the Wnt/β-catenin signaling pathway , which is often dysregulated in various cancers[7].
-
Ganoderic Acid T : Induces apoptosis through the upregulation of p53 and Bax, leading to the release of cytochrome c from the mitochondria.
The following diagram illustrates the major signaling pathways targeted by Ganoderic Acid A.
Caption: Major signaling pathways modulated by Ganoderic Acid A in cancer cells.
Experimental Protocols
A clear understanding of the methodologies employed in these studies is essential for the replication and advancement of research. Below are detailed protocols for key experiments used to evaluate the anti-cancer effects of Ganoderma triterpenoids.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.
Caption: A typical workflow for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the triterpenoid of interest. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for various time points, typically 24, 48, or 72 hours.
-
Reagent Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
-
Color Development: The plates are incubated for a further 1-4 hours, during which viable cells metabolize the reagent to produce a colored formazan (B1609692) product.
-
Absorbance Measurement: The formazan is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control, and the IC50 value is determined by plotting cell viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Cancer cells are treated with the triterpenoid for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
Detailed Steps:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the triterpenoids.
Detailed Steps:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, total STAT3, cleaved caspase-3), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Conclusion
This compound and other Ganoderma triterpenoids represent a promising class of natural compounds for cancer therapy. Their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways underscores their therapeutic potential. While this compound shows significant cytotoxic activity, further direct comparative studies with other purified triterpenoids are necessary to establish a clear hierarchy of potency. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the anti-cancer mechanisms of these fascinating molecules and accelerate their translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds | MDPI [mdpi.com]
- 4. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Ganolucidic Acid A: A Comparative Guide to its In Vitro Dose-Response Relationship
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro dose-response relationship of Ganolucidic acid A (GAA), a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It aims to serve as a valuable resource for researchers investigating its therapeutic potential by offering a comparative overview of its efficacy, detailed experimental protocols, and insights into its molecular mechanisms of action.
Comparative Efficacy of this compound
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its efficacy is dose- and time-dependent, with IC50 values varying depending on the cell type and duration of exposure. The following tables summarize the dose-response relationship of GAA in various cancer cell lines and compare its activity with other compounds.
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | - | 24, 48, 72 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | - | 24, 48, 72 | [1] |
| Bel7402 | Human Liver Cancer | 7.25 | - | [2] |
| SGC7901 | Human Gastric Cancer | 7.25 | - | [2] |
| P388 | Mouse Leukemia | 7.25 | - | [2] |
| NALM-6 | Human Pre-B Acute Lymphoblastic Leukemia | - | 48 | [3] |
| MCF-7 | Breast Cancer | - | 48 | [4] |
| SJSA-1 | Osteosarcoma | - | 72 | [4] |
Note: Specific IC50 values for HepG2, SMMC7721, NALM-6, MCF-7, and SJSA-1 were not explicitly stated in the provided search results as a single value, but dose-dependent inhibition was demonstrated.
Table 2: Comparative Anti-Proliferative Activity of this compound and its Derivatives
| Compound | Cell Line | Concentration (µM) | Inhibition Rate (%) | Incubation Time (h) | Reference |
| This compound | MCF-7 | 50 | < 20 | 48 | [4] |
| Derivative A2 | MCF-7 | 50 | ~45 | 48 | [4] |
| Derivative A6 | MCF-7 | 50 | ~64 | 48 | [4] |
| This compound | HepG2 | 50 | < 20 | 48 | [4] |
| Derivative A2 | HepG2 | 50 | ~30 | 48 | [4] |
| This compound | SJSA-1 | 50 | ~20 | 72 | [4][5] |
| Derivative A2 | SJSA-1 | 50 | ~55 | 72 | [4][5] |
These data highlight that synthetic derivatives of GAA can exhibit significantly enhanced anti-proliferative activity compared to the parent compound[4].
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and autophagy.
PI3K/Akt/mTOR Signaling Pathway
GAA has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation. By downregulating the phosphorylation of key proteins in this pathway, GAA can induce apoptosis and autophagy in cancer cells[3][6].
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
JAK/STAT3 Signaling Pathway
GAA can also suppress the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation. Inhibition of this pathway by GAA can enhance the chemosensitivity of cancer cells to other drugs like cisplatin[1][2][7].
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
p53-MDM2 Signaling Pathway
Recent studies suggest that derivatives of GAA can induce apoptosis by regulating the p53 signaling pathway. These compounds may inhibit the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and activation of apoptotic pathways[4][5][8].
Caption: GAA derivatives can regulate the p53-MDM2 pathway to induce apoptosis.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the dose-response of this compound.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Workflow:
Caption: Workflow for a typical cell viability (MTS) assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, SMMC7721) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[2].
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 24, 48, or 72 hours[1][2]. A vehicle control (e.g., DMSO) should be included.
-
MTS Addition: After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 48 hours)[3].
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression levels of proteins involved in key signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, cleaved caspase-3, p21, Cyclin D1) followed by HRP-conjugated secondary antibodies[1].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant dose-dependent anti-cancer activity in vitro through the modulation of multiple critical signaling pathways, leading to the induction of apoptosis and autophagy. While its efficacy is evident, synthetic derivatives have shown potential for enhanced potency. The experimental protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and its analogues, facilitating further research into their therapeutic applications in oncology.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 7. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ganolucidic Acid A Efficacy In Vivo: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Ganolucidic acid A (GAA) against standard chemotherapeutic agents, alongside an exploration of potential biomarkers for validating its therapeutic effect. The information presented herein is collated from preclinical studies to aid in the design and interpretation of in vivo experiments aimed at evaluating GAA's anti-cancer properties.
Comparative In Vivo Efficacy
This compound, a triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has demonstrated anti-tumor effects in various cancer models. To contextualize its efficacy, this section compares its performance with two widely used chemotherapy drugs, Doxorubicin and Cisplatin (B142131), in preclinical xenograft models.
| Treatment Agent | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| This compound (GAA) | Colon Cancer (CT26) | BALB/c Mice | 50 mg/kg/day (i.p.) | Not explicitly quantified, but significant inhibition observed | [1] |
| Ganolucidic Acid T (GA-T) | Lewis Lung Carcinoma | C57BL/6 Mice | Not specified | Suppressed tumor growth and metastasis | [2] |
| Doxorubicin | Breast Cancer (4T1) | BALB/c Mice | 10 mg/kg | ~60% (as part of a nanosponges formulation) | [3][4] |
| Cisplatin | Lung Cancer (Lewis Lung) | C57BL/6 Mice | Not specified | Significant tumor growth inhibition | [5] |
Note: Direct head-to-head comparative studies of this compound with Doxorubicin or Cisplatin in the same cancer model are limited in the reviewed literature. The data presented is a compilation from different studies and should be interpreted with caution. "i.p." denotes intraperitoneal administration.
Potential Biomarkers for this compound Efficacy
The validation of biomarkers is crucial for predicting and monitoring the therapeutic response to this compound. Based on its known mechanisms of action, several potential biomarkers are proposed for in vivo validation.
Proliferation Marker: Ki-67
Ki-67 is a nuclear protein associated with cellular proliferation. A reduction in the percentage of Ki-67 positive cells within a tumor following treatment is indicative of an anti-proliferative effect.
| Biomarker | Pre-treatment | Post-GAA Treatment | Post-Alternative Treatment |
| % Ki-67 Positive Cells | High | Expected Decrease | Decrease (Doxorubicin, Cisplatin) |
Apoptosis Marker: TUNEL Assay
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis. An increase in TUNEL-positive cells suggests that the treatment induces cancer cell death.
| Biomarker | Pre-treatment | Post-GAA Treatment | Post-Alternative Treatment |
| % TUNEL Positive Cells | Low | Expected Increase | Increase (Doxorubicin, Cisplatin) |
Angiogenesis Markers: VEGF and MMP-9
Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9) are key regulators of angiogenesis and metastasis. A decrease in their serum levels or expression in tumor tissue can indicate an anti-angiogenic and anti-metastatic effect.
| Biomarker | Pre-treatment | Post-GAA Treatment | Post-Alternative Treatment |
| Serum VEGF Levels | High | Expected Decrease | Decrease (Doxorubicin) |
| Tumor MMP-9 Expression | High | Expected Decrease | Decrease (Cisplatin) |
Signaling Pathway-Specific Markers
This compound has been reported to modulate several key signaling pathways involved in cancer progression. Monitoring the phosphorylation status or expression levels of key proteins in these pathways can serve as pharmacodynamic biomarkers.
| Signaling Pathway | Biomarker | Pre-treatment | Post-GAA Treatment | Rationale |
| PI3K/Akt/mTOR | Phospho-Akt (p-Akt) | High | Expected Decrease | GAA may inhibit this pro-survival pathway. |
| JAK/STAT3 | Phospho-STAT3 (p-STAT3) | High | Expected Decrease | GAA has been shown to suppress STAT3 activation.[1][6] |
| p53-MDM2 | MDM2 Expression | High | Expected Decrease/Modulation | GAA and its derivatives may regulate this critical tumor suppressor pathway.[7][8][9][10] |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of these biomarkers.
In Vivo Tumor Xenograft Model
-
Cell Lines: Select appropriate human cancer cell lines (e.g., breast, lung, colon).
-
Animals: Utilize immunodeficient mice (e.g., nude or SCID).
-
Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle control, this compound, Alternative drug). Administer treatment as per the desired schedule and route.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis. Collect blood samples for serum biomarker analysis.
Immunohistochemistry (IHC) for Ki-67
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Ki-67.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Quantification: Count the number of Ki-67 positive (brown) nuclei and the total number of tumor cells in multiple high-power fields. Express the result as a percentage.[11][12]
TUNEL Assay for Apoptosis
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections.
-
Permeabilization: Treat sections with proteinase K to allow enzyme access to the DNA.
-
Labeling: Incubate sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and dUTP conjugated to a fluorescent label (e.g., FITC) or biotin.
-
Detection: If using a fluorescent label, visualize directly under a fluorescence microscope. If using biotin, apply a streptavidin-HRP conjugate and a chromogen.
-
Counterstaining: Use a nuclear counterstain like DAPI or hematoxylin.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in multiple fields to calculate the apoptotic index.[13][14][15]
ELISA for Serum VEGF and MMP-9
-
Sample Collection: Collect blood via cardiac puncture at the time of sacrifice and process to obtain serum.
-
Assay: Use commercially available ELISA kits for mouse or human VEGF and MMP-9, depending on the xenograft model.
-
Procedure: Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding serum samples and standards, incubating with a detection antibody, adding a substrate, and measuring the absorbance at a specific wavelength.
-
Quantification: Calculate the concentration of VEGF and MMP-9 in the samples based on the standard curve.[16][17][18][19]
Visualizing the Pathways and Workflows
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: this compound's potential signaling pathways.
Caption: Experimental workflow for biomarker validation.
Caption: Logical relationship of biomarkers to GAA efficacy.
References
- 1. Evaluating anti-oxidant potential of ganoderic acid A in STAT 3 pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Combinatorial Effect of Cisplatin and Moxibustion on Tumor Growth Inhibition with Special Reference to Modulation of the Immune Microenvironment in Lewis Lung Cancer Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ki67 assessment in invasive luminal breast cancer: a comparative study between different scoring methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histopathologist-level quantification of Ki-67 immunoexpression in gastroenteropancreatic neuroendocrine tumors using semiautomated method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Detection of serum VEGF and MMP-9 levels by Luminex multiplexed assays in patients with breast infiltrative ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MMP-9 production by T cells from mammary tumor bearers is upregulated by tumor-derived VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serum concentrations of matrix metalloproteinase-9 and vascular endothelial growth factor affect the prognosis of primary hepatic carcinoma patients treated with percutaneous ethanol injection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expressions of MMP-2, MMP-9 and VEGF are closely linked to growth, invasion, metastasis and angiogenesis of gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganolucidic Acid A: A Comparative Analysis Across Different Ganoderma Strains
For Researchers, Scientists, and Drug Development Professionals
Ganolucidic acid A, a lanostane-type triterpenoid, is one of the most prominent bioactive compounds isolated from various species of the medicinal mushroom Ganoderma. Renowned for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects, the concentration and efficacy of this compound can vary significantly between different Ganoderma strains. This guide provides a comprehensive comparative analysis of this compound from different Ganoderma species, focusing on its content, cytotoxic and anti-inflammatory activities, and the underlying molecular mechanisms.
Quantitative Comparison of this compound Content
The concentration of this compound is a critical factor influencing the therapeutic potential of Ganoderma extracts. The content of this bioactive compound can differ based on the Ganoderma species, geographical origin, and cultivation conditions.
| Ganoderma Strain/Variety | Origin/Cultivar | This compound Content (mg/g of dried material) | Reference |
| Ganoderma lucidum | Dabie Mountain | 7.254 | [1] |
| Ganoderma lucidum | Longquan | 6.658 | [1] |
| Ganoderma lucidum | Shandong | 1.959 | [1] |
| Ganoderma lucidum | Fujian | Not specified, but present | |
| Ganoderma lucidum | Liaocheng | Not specified, but present | [1] |
| Ganoderma lucidum | Anhui | Not specified, but present | |
| Ganoderma sinense | Not specified | Mentioned as having different triterpene profiles from G. lucidum | [2][3] |
| Ganoderma tsugae | Not specified | Contains this compound |
Comparative Bioactivity of this compound
The biological activities of this compound, particularly its anti-cancer and anti-inflammatory effects, are of significant interest in drug development.
Cytotoxic Activity Against Cancer Cell Lines
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing its potency.
| Ganoderma Source | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Ganoderma lucidum | HepG2 (Liver Cancer) | 187.6 | 24 | [4] |
| Ganoderma lucidum | HepG2 (Liver Cancer) | 203.5 | 48 | [4] |
| Ganoderma lucidum | SMMC7721 (Liver Cancer) | 158.9 | 24 | [4] |
| Ganoderma lucidum | SMMC7721 (Liver Cancer) | 139.4 | 48 | [4] |
| Ganoderma lucidum Extract | MDA-MB-231 (Breast Cancer) | 25.38 µg/mL (extract) | Not Specified | [5] |
| Ganoderma lucidum Extract | SW 620 (Colon Cancer) | 47.90 µg/mL (extract) | Not Specified | [5] |
| Ganoderma lucidum Extract | ORL-48T (Oral Cancer) | 310 µg/mL (extract) | 24 | [6] |
| Ganoderma sinense Polysaccharides | H1299 (Lung Cancer) | 43.82 - 60.63 µg/mL (polysaccharide fractions) | Not Specified | [7] |
Note: The available data primarily focuses on extracts or other components of Ganoderma. Specific IC50 values for purified this compound from different Ganoderma strains against a consistent panel of cancer cell lines are limited. The provided data for G. lucidum is for purified this compound, while the others are for extracts or different compounds, highlighting the need for further comparative studies.
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects by inhibiting the production of key inflammatory mediators.
| Activity | Experimental Model | Key Findings | Reference |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | This compound inhibits the production of NO in a dose-dependent manner. | |
| Reduction of Pro-inflammatory Cytokines | LPS-stimulated RAW264.7 macrophages | Decreases the expression of TNF-α, IL-6, and IL-1β. | |
| Modulation of Inflammatory Signaling Pathways | Various cell models | Inhibits the activation of NF-κB and PI3K/Akt pathways. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Extraction and Quantification of this compound
A common method for the extraction and quantification of this compound involves the following steps:
-
Sample Preparation: Dried and powdered fruiting bodies of Ganoderma are used as the starting material.
-
Extraction: The powder is extracted with a solvent, typically 80% ethanol, using methods like maceration or Soxhlet extraction.
-
Purification: The crude extract is subjected to purification steps, which may include liquid-liquid partitioning and column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to isolate this compound.
-
Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% phosphoric acid). Detection is usually performed at a wavelength of 252 nm.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The Griess assay is a common method for measuring nitrite (B80452) concentration, an indicator of NO production.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with various concentrations of this compound for a pre-incubation period (e.g., 1 hour). The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production and incubated for a further 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a pink/magenta color. The absorbance is then measured at a wavelength of 540 nm.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit this pro-survival pathway.
References
- 1. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparison of Polysaccharides from Two Species of Ganoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC<sub>50</sub> of Ganoderma lucidum extract on oral cancer cells, ORL-48T | Journal of Fundamental and Applied Sciences [ajol.info]
- 7. d-nb.info [d-nb.info]
- 8. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ganolucidic Acid A: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Ganolucidic acid A, ensuring the safety of laboratory personnel and minimizing environmental impact.
This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with standard safety practices. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical handling and disposal are paramount.[1]
Key Safety and Handling Data
For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound.
| Property | Value/Information | Source(s) |
| CAS Number | 98665-21-5 | [2] |
| GHS Classification | Not classified as hazardous | [1] |
| Physical State | Solid | |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage at -20°C, short-term at 2-8°C. | [2] |
| Incompatibilities | Strong oxidizing/reducing agents, strong acids/alkalis. | [2] |
| Environmental Hazards | May be harmful to the aquatic environment. Do not let product enter drains. | [2] |
| Transport Information | Not considered hazardous for transport. | [2] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it has been contaminated with other hazardous materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Disposal of Solid this compound
Uncontaminated, solid this compound is considered non-hazardous waste.
Methodology:
-
Ensure Proper Labeling: Verify that the container holding the this compound is clearly and accurately labeled.
-
Secure Packaging: Place the primary container of solid this compound into a larger, durable outer container to prevent accidental spillage.
-
Waste Stream: Dispose of the securely packaged, uncontaminated solid this compound in the regular solid waste stream, unless your institution's guidelines specify otherwise.
Disposal of this compound in Solution
The disposal of this compound dissolved in a solvent requires careful consideration of the solvent's properties.
Methodology for Solutions in Organic Solvents (e.g., DMSO, Ethanol):
-
Consult EHS Guidelines: Prior to disposal, review your institution's EHS guidelines for the disposal of organic solvent waste. Disposing of organic solvents down the drain is generally prohibited.
-
Collect in Designated Waste Container: Carefully pour the this compound solution into a designated hazardous waste container specifically for organic solvents.
-
Properly Label Waste Container: Ensure the hazardous waste container is clearly labeled with its contents, including the name of the solvent and "this compound".
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
Aqueous Solutions:
Due to its low water solubility, drain disposal of this compound, even in small amounts, is not recommended as it may not be fully soluble and could persist in the drainage system.[3]
Accidental Spills
In the event of a spill, the following steps should be taken:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation.
-
Containment and Cleanup: For small spills, gently sweep up the solid material and place it in a suitable, closed container for disposal. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Environmental Precautions: Prevent the spill from entering drains or waterways.
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ganolucidic Acid A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Ganolucidic acid A. Adherence to these procedural guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of your research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory best practices for handling chemical compounds should always be followed.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in both powdered and solubilized forms.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Lab Coat/Gown | Standard, long-sleeved lab coat or gown. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder form to avoid inhalation. |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step workflow for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[1]
Preparation for Use (Weighing and Dissolving)
-
Engineering Controls : All handling of powdered this compound should be conducted in a chemical fume hood or a designated containment area to minimize inhalation exposure.
-
Weighing : Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the powder.
-
Dissolving : this compound is typically dissolved in organic solvents such as DMSO. Add the solvent to the weighed powder in a suitable container (e.g., a vial or flask). Mix gently until fully dissolved.
Handling of Solutions
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate volumetric pipettes to ensure accuracy and prevent spills.
-
Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.[1]
Disposal Plan
The proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Solid Waste (Unused Product and Contaminated Materials)
-
Unused Product : Uncontaminated, solid this compound is considered non-hazardous waste. It can typically be disposed of in the regular solid waste stream, provided it is not mixed with any hazardous materials.[4]
-
Contaminated Materials : All materials that have come into direct contact with this compound, such as weigh boats, pipette tips, and gloves, should be collected in a designated, labeled container for solid chemical waste.
-
Packaging : Ensure solid waste is securely packaged to prevent dust formation and spillage.
Liquid Waste (Solutions)
-
Organic Solvent Solutions : Solutions of this compound in organic solvents (e.g., DMSO) must be disposed of as hazardous chemical waste.[4]
-
Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container. The label should include the names of all chemical components.
-
Do not pour organic solvent solutions down the drain.[4]
-
-
Aqueous Solutions : Due to its low water solubility, drain disposal of even small quantities of this compound is not recommended as it may persist in the drainage system.[4] Collect aqueous solutions containing this compound for proper chemical waste disposal.
Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal, as local regulations may vary.[4]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
